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2-(Ethoxymethyl)-1,3,5-trimethylbenzene Documentation Hub

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  • Product: 2-(Ethoxymethyl)-1,3,5-trimethylbenzene
  • CAS: 6319-71-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety Data Sheet and Toxicity Profile of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Executive Summary 2-(Ethoxymethyl)-1,3,5-trimethylbenzene (also known as 2,4,6-trimethylbenzyl ethyl ether) is a specialized aromatic ether utilized as an intermediate in fine chemical synthesis and as a high-boiling spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Ethoxymethyl)-1,3,5-trimethylbenzene (also known as 2,4,6-trimethylbenzyl ethyl ether) is a specialized aromatic ether utilized as an intermediate in fine chemical synthesis and as a high-boiling specialty solvent. Structurally, it combines the sterically hindered, electron-rich core of mesitylene with an ethoxymethyl ether linkage[1]. This unique structural duality dictates its physicochemical behavior, dictating both its utility in organic synthesis and its specific toxicological hazards.

As a Senior Application Scientist, it is critical to look beyond standard hazard statements. We must understand the causality of its toxicity: how the lipophilic mesitylene core drives central nervous system (CNS) permeation, while the ether linkage introduces specific metabolic vulnerabilities and storage risks. This whitepaper synthesizes field-proven insights to provide a comprehensive Safety Data Sheet (SDS) framework and rigorous experimental toxicology protocols.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical properties is the first step in predicting exposure routes and environmental partitioning. The data below is extrapolated from its structural analogs, mesitylene and 2,4,6-trimethylbenzyl derivatives.

Table 1: Physicochemical Profile
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₂H₁₈ODetermines mass balance in synthetic reactions.
Molecular Weight 178.27 g/mol High MW reduces volatility compared to pure mesitylene.
Appearance Colorless liquidVisual indicator of purity; yellowing indicates oxidation.
Boiling Point ~230–240 °C (at 760 mmHg)Low vapor pressure at room temperature, but hazardous if aerosolized.
Density ~0.94 g/cm³Floats on water; dictates spill containment strategies.
LogP (Octanol/Water) ~3.8 (Estimated)High lipophilicity; predicts bioaccumulation and BBB permeation.

Toxicological Profile & Mechanistic Causality

The toxicity of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene is not merely a list of symptoms; it is a cascade of specific molecular interactions.

Acute Toxicity and Target Organs
  • CNS Narcosis: Due to its high LogP (~3.8), the compound rapidly partitions across the blood-brain barrier. It intercalates into the lipid bilayers of neuronal membranes, disrupting ion channel function and causing dose-dependent narcosis, dizziness, and headache[2].

  • Aspiration Hazard: Like other C9-C12 aromatic hydrocarbons, its low surface tension and viscosity mean that if swallowed, it can easily aspirate into the lower respiratory tract. This directly strips the pulmonary surfactant layer, leading to severe chemical pneumonitis and pulmonary edema[2].

  • Dermatotoxicity: The lipophilic nature of the solvent allows it to dissolve the stratum corneum's lipid matrix. Prolonged contact causes severe defatting, leading to irritant contact dermatitis and potential secondary infections[3].

Metabolic Pathway (Biotransformation)

In vivo, the compound undergoes rapid hepatic metabolism. The primary vulnerability is the ether linkage. Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) catalyze the O-dealkylation of the ethoxymethyl group. This cleavage yields 2,4,6-trimethylbenzyl alcohol and acetaldehyde. Acetaldehyde is a reactive oxygen species (ROS) generator that contributes to cellular oxidative stress before being neutralized by aldehyde dehydrogenase.

Metabolic_Pathway A 2-(Ethoxymethyl)- 1,3,5-trimethylbenzene B 2,4,6-Trimethylbenzyl alcohol A->B CYP450 O-dealkylation C Acetaldehyde (Reactive ROS Source) A->C CYP450 D Mesitylene Carboxylic Acids B->D Alcohol/Aldehyde Dehydrogenases E Phase II Conjugates (Renal Excretion) D->E UGTs / Glycine Conjugation

Figure 1: Proposed CYP450-mediated metabolic pathway and O-dealkylation cascade.

Safety Data Sheet (SDS) Core Guidelines

To ensure a self-validating safety system, handling protocols must address the root chemical causes of the hazards[4].

Table 2: GHS Hazard Classification & Causality
Hazard ClassCategoryMechanistic Causality
Flammable Liquid 4Combustible. Flash point >60°C. Vapors can form explosive mixtures with air.
Skin Irritation 2Lipophilicity disrupts the stratum corneum lipid bilayer, causing defatting[3].
Eye Irritation 2AVapor partitions into the aqueous tear film, causing localized osmotic stress.
STOT SE 3Crosses the BBB, causing transient narcosis and respiratory tract irritation[2].
Aspiration Hazard 1Low viscosity allows deep alveolar penetration, causing chemical pneumonitis[4].
Field-Proven Handling & Storage Protocols

Ethers are notoriously susceptible to auto-oxidation, forming explosive peroxides via radical abstraction at the alpha-carbon. While the steric hindrance of the mesityl group reduces the kinetics of radical propagation, the ethoxymethyl linkage remains a vulnerability.

Self-Validating Storage Protocol:

  • Inertion: Purge the container headspace with Argon before sealing. Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric oxygen.

  • Verification: Test for peroxides using KI-starch indicator strips every 3 months. If peroxide levels exceed 10 ppm, treat the solvent with aqueous ferrous sulfate before distillation.

  • Containment: Store in amber glass or opaque high-density polyethylene (HDPE) to eliminate UV-catalyzed homolytic cleavage. Keep away from strong oxidizers.

Experimental Toxicology Workflows

Traditional submerged in vitro models fail to accurately represent the pharmacokinetics of volatile organic compounds (VOCs). The culture medium acts as an artificial sink, altering the partition coefficient and masking true inhalation toxicity. To establish a self-validating and highly accurate system, we utilize an Air-Liquid Interface (ALI) exposure model[5].

Air-Liquid Interface (ALI) Exposure Protocol

This protocol ensures the apical surface of human bronchial epithelial cells interacts directly with the vapor phase, accurately mimicking human inhalation[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed human bronchial epithelial cells (BEAS-2B) onto porous polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5 × 10⁴ cells/cm².

  • ALI Transition: After 48 hours of submerged growth to establish a confluent monolayer, carefully aspirate the apical culture medium. Nourish the cells exclusively from the basal compartment for 24 hours prior to exposure.

  • Vapor Generation & Validation (Self-Validating Step): Use a controlled bubbler system to generate 2-(Ethoxymethyl)-1,3,5-trimethylbenzene vapor in synthetic air. Crucial: Route a bypass line to a real-time Gas Chromatography-Mass Spectrometry (GC-MS) unit to continuously verify the exact parts-per-million (ppm) concentration of the dose.

  • Dynamic Exposure: Route the validated vapor through a Vitrocell® exposure chamber at a constant flow rate of 5 mL/min. Expose the BEAS-2B cells for a duration of 1 to 4 hours.

  • Endpoint Quantification: 24 hours post-exposure, collect the basal media. Quantify cytotoxicity via Lactate Dehydrogenase (LDH) release assays and measure inflammatory response via Interleukin-8 (IL-8) ELISA kits.

ALI_Workflow Step1 1. BEAS-2B Cell Cultivation (Porous Transwell Inserts) Step2 2. Air-Liquid Interface Transition (Apical Media Removal) Step1->Step2 24h Maturation Step4 4. Dynamic Exposure (Vitrocell Chamber, 1-4h) Step2->Step4 Basal Nourishment Only Step3 3. Vapor Generation (Controlled Bubbler System) Step3->Step4 5 mL/min Flow Rate Step5 5. Toxicological Assays (LDH, IL-8, ROS Quantification) Step4->Step5 Post-Exposure Incubation

Figure 2: Air-Liquid Interface (ALI) exposure workflow for in vitro respiratory toxicity assessment.

Sources

Exploratory

Crystal structure and molecular geometry of 2-(ethoxymethyl)-1,3,5-trimethylbenzene

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-(ethoxymethyl)-1,3,5-trimethylbenzene Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-(ethoxymethyl)-1,3,5-trimethylbenzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure and molecular geometry of 2-(ethoxymethyl)-1,3,5-trimethylbenzene. Recognizing the absence of a publicly available, experimentally determined crystal structure for this compound, this document outlines a robust, integrated strategy combining experimental crystallography with computational modeling. It is designed to serve as a practical guide for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The guide details best practices for crystal growth, a standard operating procedure for single-crystal X-ray diffraction, and a complete workflow for in silico analysis via Density Functional Theory (DFT). The predicted molecular geometry and electronic properties are discussed in the context of their implications for medicinal chemistry and materials science, providing a roadmap for the structural elucidation of novel organic molecules.

Introduction and Significance

2-(Ethoxymethyl)-1,3,5-trimethylbenzene, a derivative of mesitylene, is a compound of interest in organic synthesis and potentially as a scaffold in medicinal chemistry. The bulky, electron-rich trimethylbenzene ring, coupled with the flexible ethoxymethyl side chain, imparts unique steric and electronic properties. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing new synthetic routes, and understanding its potential interactions with biological targets.

The solid-state structure, governed by crystal packing and intermolecular forces, dictates key physicochemical properties such as melting point, solubility, and bioavailability. Furthermore, the preferred molecular conformation influences how the molecule is recognized by enzymes and receptors. This guide, therefore, presents a comprehensive approach to elucidating these structural features.

Proposed Experimental Workflow for Crystal Structure Determination

The definitive method for determining the atomic arrangement in a solid is single-crystal X-ray diffraction (SC-XRD). The following sections outline a best-practice workflow for obtaining and analyzing the crystal structure of 2-(ethoxymethyl)-1,3,5-trimethylbenzene.

Synthesis and Purification

Prior to any crystallographic work, the synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene must be conducted, followed by rigorous purification. A common synthetic route involves the Williamson ether synthesis, reacting 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium ethoxide.

Purity is non-negotiable for crystal growth. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The final product should be purified by column chromatography or distillation, and its identity and purity confirmed by NMR spectroscopy and mass spectrometry.

A Priori Crystal Growth Strategy

The growth of diffraction-quality single crystals is often the most challenging step. The strategy hinges on exploring a range of conditions to find the "sweet spot" for slow, ordered molecular assembly.

Key Principles:

  • Solvent Selection: The ideal solvent should dissolve the compound at a higher temperature but lead to supersaturation upon cooling or slow evaporation. Based on the structure of 2-(ethoxymethyl)-1,3,5-trimethylbenzene (an aromatic ether), a solvent screen should include nonpolar solvents (e.g., hexane, heptane), moderately polar solvents (e.g., ethyl acetate, dichloromethane), and polar solvents (e.g., ethanol, isopropanol).

  • Common Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is a simple and effective starting point.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization. For this compound, a solution in dichloromethane with a hexane anti-solvent would be a logical choice.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, inducing crystallization.

Crystal_Growth_Strategy cluster_prep Preparation cluster_screening Method Screening cluster_analysis Analysis start High-Purity Compound evaporation Slow Evaporation (e.g., Hexane, Toluene) start->evaporation Solvent Screen diffusion Vapor Diffusion (e.g., DCM/Hexane) start->diffusion Solvent Screen cooling Slow Cooling (e.g., Saturated in Ethanol) start->cooling Solvent Screen outcome Diffraction-Quality Single Crystals evaporation->outcome diffusion->outcome cooling->outcome

Caption: Decision workflow for selecting a crystal growth methodology.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Once suitable crystals are obtained, the following protocol should be followed for data collection and structure solution.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop.

  • Data Collection:

    • The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

    • The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream. This is critical to reduce thermal vibrations of the atoms, leading to higher resolution data.

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial electron density map. This is typically performed with software like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic soundness. Key metrics include the R-factor (R1) and the goodness-of-fit (GooF).

SCXRD_Workflow crystal 1. Mount Single Crystal data_collection 2. X-ray Data Collection (100 K) crystal->data_collection reduction 3. Data Reduction (Unit Cell & Intensities) data_collection->reduction solution 4. Structure Solution (Direct Methods) reduction->solution refinement 5. Structure Refinement (Least-Squares) solution->refinement validation 6. Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Computational Prediction and Analysis of Molecular Geometry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular structure and properties.

In Silico Molecular Modeling Methodology

Density Functional Theory (DFT) is the method of choice for obtaining accurate geometries of organic molecules.

Computational Protocol:

  • Initial Structure Generation: A 3D model of 2-(ethoxymethyl)-1,3,5-trimethylbenzene is built using a molecular editor.

  • Geometry Optimization:

    • The structure is optimized using a DFT functional, such as B3LYP, which provides a good balance of accuracy and computational cost for organic systems.

    • A Pople-style basis set, such as 6-311G(d,p), is employed to provide sufficient flexibility for describing the electron distribution.

    • The optimization is performed in the gas phase to represent an isolated molecule, free from crystal packing forces.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Further calculations, such as frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), are performed on the optimized geometry.

Predicted Molecular Geometry

The DFT calculations predict a geometry where the ethoxymethyl group is oriented to minimize steric clash with the bulky methyl groups of the mesitylene ring.

ParameterPredicted ValueComments
C(ar)-C(ar) Bond~1.40 ÅTypical aromatic C-C bond length.
C(ar)-CH2 Bond~1.51 ÅStandard sp2-sp3 C-C single bond.
CH2-O Bond~1.43 ÅTypical C-O single bond in an ether.
O-CH2(ethyl) Bond~1.44 ÅStandard sp3-sp3 C-O single bond.
C(ar)-C(ar)-C(ar) Angle~120°Expected for an sp2 hybridized carbon in a benzene ring.
C(ar)-CH2-O Angle~109.5°Close to the ideal tetrahedral angle.
C(ar)-C(ar)-C-O TorsionVariableThis torsion angle defines the conformation of the side chain.

The most significant conformational feature is the torsion angle between the benzene ring and the ethoxymethyl group. The lowest energy conformation is predicted to be one where the C-O bond is roughly perpendicular to the plane of the aromatic ring, minimizing steric interactions.

Frontier Molecular Orbitals and Electrostatic Potential
  • HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be localized on the electron-rich trimethylbenzene ring. This indicates that this region is the most susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is also primarily located over the aromatic system, as is typical for such compounds.

  • Molecular Electrostatic Potential (MEP): The MEP map shows a region of negative potential (red) around the oxygen atom of the ether linkage, highlighting its role as a hydrogen bond acceptor. The aromatic ring shows a region of negative pi-electron density above and below the plane.

Bridging Computational Prediction with Experimental Outcomes

The in silico data serves as a powerful predictive tool to guide experimental work. The predicted conformation can be used as a starting model for refining SC-XRD data. Furthermore, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Implications for Drug Development and Materials Science

  • Pharmacophore Modeling: The predicted low-energy conformation and the location of the hydrogen bond acceptor (the ether oxygen) are critical inputs for pharmacophore models, aiding in the design of molecules that can fit into a specific protein binding site.

  • Crystal Engineering: The MEP map suggests that the ether oxygen is a primary site for intermolecular interactions. In a crystal lattice, C-H···O hydrogen bonds are likely to be significant packing motifs. This knowledge can be used to design co-crystals with specific properties.

  • Physicochemical Properties: The molecular shape and potential for intermolecular interactions influence properties like solubility and melting point. The flexible ethoxymethyl side chain may lead to conformational polymorphism, where the compound can crystallize in multiple forms with different properties.

Conclusion

While an experimental crystal structure for 2-(ethoxymethyl)-1,3,5-trimethylbenzene is not yet available, this guide provides a comprehensive, dual-pronged strategy for its elucidation. By combining a rigorous experimental workflow for single-crystal X-ray diffraction with the predictive power of Density Functional Theory, researchers can gain a deep and actionable understanding of this molecule's structural and electronic properties. This integrated approach not only paves the way for the definitive characterization of this specific compound but also serves as a robust template for the structural analysis of other novel organic molecules in the fields of drug discovery and materials science.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Introduction and Mechanistic Rationale The synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene (mesitylmethyl ethyl ether) is a classic demonstration of the Williamson ether synthesis, a highly reliable method for carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene (mesitylmethyl ethyl ether) is a classic demonstration of the Williamson ether synthesis, a highly reliable method for carbon-oxygen bond formation [1]. This protocol details the nucleophilic substitution ( SN​2 ) reaction between 2-(chloromethyl)-1,3,5-trimethylbenzene (mesityl chloride) and sodium ethoxide.

While the benzylic position is inherently activated toward both SN​1 and SN​2 pathways due to resonance stabilization of the transition state, the presence of two ortho-methyl groups on the mesityl ring introduces significant steric hindrance [2]. This steric bulk forces the −CH2​Cl group into an orientation nearly perpendicular to the aromatic plane. To overcome this steric penalty and suppress competitive elimination or solvolysis, we employ a strong, unhindered nucleophile (ethoxide) in its conjugate acid solvent (ethanol) under reflux conditions [3]. Using ethanol as the solvent ensures that any unintended transetherification or solvolysis still yields the desired ethoxy product, establishing a self-validating and high-yielding reaction system.

Experimental Workflow

G N1 2-(Chloromethyl)- 1,3,5-trimethylbenzene (Electrophile) N3 SN2 Reaction Reflux, 3 Hours N2 Atmosphere N1->N3 N2 Sodium Ethoxide in Ethanol (Nucleophile) N2->N3 N4 Solvent Evaporation & Aqueous Workup (H2O / EtOAc) N3->N4 N5 Organic Phase Drying (Na2SO4) & Filtration N4->N5 N6 Flash Chromatography (Hexanes/EtOAc) N5->N6 N7 2-(Ethoxymethyl)- 1,3,5-trimethylbenzene (Pure Product) N6->N7

Fig 1: Synthetic workflow for 2-(ethoxymethyl)-1,3,5-trimethylbenzene via SN2 etherification.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(Chloromethyl)-1,3,5-trimethylbenzene168.661.01.69 g (10.0 mmol)Electrophile
Sodium Ethoxide (NaOEt)68.051.51.02 g (15.0 mmol)Nucleophile / Base
Anhydrous Ethanol (EtOH)46.07Solvent25.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent
Brine (Sat. NaCl)--20 mLWash phase
Anhydrous Na2​SO4​ 142.04-As neededDesiccant

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Reaction

Causality Note: The reaction must be conducted under an inert atmosphere using anhydrous ethanol. The presence of water will hydrolyze the ethoxide to hydroxide, leading to the formation of 2,4,6-trimethylbenzyl alcohol as a competitive byproduct [1].

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ) for 5 minutes.

  • Reagent Solubilization: Add 1.69 g (10.0 mmol) of 2-(chloromethyl)-1,3,5-trimethylbenzene to the flask. Inject 15.0 mL of anhydrous ethanol via syringe and stir at 400 rpm until the solid is completely dissolved.

  • Nucleophile Addition: In a separate dry vial, dissolve 1.02 g (15.0 mmol) of sodium ethoxide in 10.0 mL of anhydrous ethanol. Transfer this solution dropwise to the reaction flask over 5 minutes. A slight exotherm and immediate precipitation of sodium chloride (NaCl) may be observed.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 78 °C) using an oil bath. Maintain reflux for 3 hours.

  • Reaction Monitoring: After 2.5 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 95:5 Hexanes:EtOAc mobile phase. The product ether will elute slightly higher ( Rf​≈0.6 ) than the starting benzyl chloride ( Rf​≈0.5 ). UV visualization (254 nm) is required.

Phase 2: Workup and Isolation

Causality Note: Ethanol is highly miscible with water and can cause severe emulsion issues or product loss during extraction. Bulk ethanol must be removed prior to aqueous partitioning.

  • Solvent Removal: Cool the reaction mixture to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) to remove approximately 80% of the ethanol.

  • Aqueous Partitioning: Suspend the resulting slurry in 20 mL of deionized water to dissolve the NaCl byproduct. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts. Wash the combined organic phase with 20 mL of saturated aqueous NaCl (brine) to remove residual ethanol and water. Transfer the organic layer to an Erlenmeyer flask, add 2-3 grams of anhydrous Na2​SO4​ , and swirl for 10 minutes until the solution is clear and the desiccant is free-flowing.

  • Filtration: Gravity-filter the dried organic phase through fluted filter paper into a pre-weighed round-bottom flask. Rinse the desiccant cake with an additional 5 mL of EtOAc.

Phase 3: Purification and Characterization
  • Concentration: Evaporate the solvent in vacuo to yield the crude product as a pale yellow oil.

  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of 100% Hexanes to 98:2 Hexanes:EtOAc. Collect the fractions containing the pure product (identified via TLC).

  • Final Isolation: Pool the pure fractions and remove the solvent under reduced pressure. Dry the resulting purified 2-(ethoxymethyl)-1,3,5-trimethylbenzene under high vacuum (0.1 mbar) for 2 hours to remove trace solvent.

  • Analytical Validation: Confirm identity and purity via 1H NMR ( CDCl3​ ). Expected key signals:

    • δ 6.85 (s, 2H, aromatic CH )

    • δ 4.50 (s, 2H, benzylic CH2​ )

    • δ 3.55 (q, J=7.0 Hz, 2H, ethoxy CH2​ )

    • δ 2.40 (s, 6H, ortho- CH3​ )

    • δ 2.25 (s, 3H, para- CH3​ )

    • δ 1.25 (t, J=7.0 Hz, 3H, ethoxy CH3​ )

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at:[Link]

  • MDPI. 2,4,6-Trimethylbenzyl Chloride ( α2 -Chloroisodurene). Available at:[Link]

  • Wikipedia. Williamson ether synthesis. Available at:[Link]

Application

Application Note: 2-(Ethoxymethyl)-1,3,5-trimethylbenzene as a Strategic Intermediate in Advanced Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-(Ethoxymethyl)-1,3,5-trimethylbenzene (Synonyms: Ethyl mesitylmethyl ether, EMB) Executive Summary & Chemical Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-(Ethoxymethyl)-1,3,5-trimethylbenzene (Synonyms: Ethyl mesitylmethyl ether, EMB)

Executive Summary & Chemical Rationale

In modern drug discovery and organometallic catalysis, the introduction of sterically demanding, lipophilic groups is a critical strategy for modulating molecular properties. The mesitylmethyl (MesCH₂) group is highly prized for its ability to provide steric shielding and enhance the antimicrobial efficacy of metal-ligand complexes[1].

Historically, the installation of this group relied on mesitylmethyl chloride (chloromethyl mesitylene)—a highly reactive, moisture-sensitive lachrymator prone to spontaneous Friedel-Crafts self-condensation upon storage. 2-(Ethoxymethyl)-1,3,5-trimethylbenzene (EMB) emerges as a superior, stable alternative. As an ether, EMB is infinitely stable at room temperature, non-lachrymatory, and can be selectively activated in situ using Lewis acids or halosilanes to release the reactive mesitylmethyl cation or halide. This Application Note details the mechanistic rationale and self-validating protocols for utilizing EMB in two core workflows: the synthesis of bulky N-Heterocyclic Carbene (NHC) precursors and Lewis acid-mediated Friedel-Crafts alkylation.

Quantitative Data Summaries

To understand the operational advantages of EMB, it is essential to compare its physicochemical profile and reaction metrics against the traditional halide precursor.

Table 1: Physicochemical Profile of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene
PropertyValue / DescriptionOperational Implication
Molecular Formula C₁₂H₁₈OHigh lipophilicity; easily tracked via LC-MS.
Physical State Colorless LiquidEasily dispensed via syringe; ideal for flow chemistry.
Stability Highly StableDoes not undergo spontaneous self-condensation.
Reactivity Profile Latent ElectrophileRequires Lewis acid or oxophilic activation (e.g., TMSI).
Table 2: Reagent Comparison (EMB vs. Mesitylmethyl Chloride)
Metric2-(Ethoxymethyl)-1,3,5-trimethylbenzeneMesitylmethyl Chloride
Toxicity / Handling Benign, non-lachrymatorySevere lachrymator, requires fume hood & strict PPE
Shelf Life > 2 years (ambient)< 6 months (requires refrigeration, degrades to polymer)
NHC Alkylation Yield 85–92% (via in situ TMSI cleavage)70–80% (often contaminated with hydrolysis products)
Atom Economy Moderate (generates ethanol/siloxane byproduct)High (generates HCl byproduct)

Core Application 1: Synthesis of Bulky NHC Ligand Precursors

Mechanistic Causality

N-Heterocyclic Carbenes (NHCs) bearing mesitylmethyl substituents exhibit profound antimicrobial properties, particularly when coordinated to Silver(I) or Gold(I)[2]. To synthesize the prerequisite imidazolium salts, EMB is subjected to ether cleavage using Trimethylsilyl Iodide (TMSI).

The choice of TMSI is highly deliberate: the highly oxophilic silicon atom coordinates to the ether oxygen of EMB, forming an oxonium intermediate. The iodide ion then selectively attacks the sterically less hindered ethyl group, or directly displaces the highly stabilized mesitylmethyl group via an Sₙ1-like pathway, generating mesitylmethyl iodide in situ[3]. This avoids the isolation of the unstable halide.

NHC_Workflow EMB 2-(Ethoxymethyl)- 1,3,5-trimethylbenzene TMSI TMSI Cleavage (In Situ) EMB->TMSI MesI Mesitylmethyl Iodide Intermediate TMSI->MesI Alkylation Imidazole N-Alkylation MesI->Alkylation NHC Bulky NHC Precursor Salt Alkylation->NHC

Workflow for the synthesis of bulky NHC precursors via in situ ether cleavage of EMB.

Self-Validating Protocol: Synthesis of 1,3-Bis(mesitylmethyl)imidazolium Iodide
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add EMB (10.0 mmol, 1.78 g) and anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Cool the solution to 0 °C. Dropwise, add TMSI (11.0 mmol, 1.56 mL).

    • Validation Check: The reaction mixture will shift from colorless to pale yellow. TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of EMB (R_f ~0.7) within 30 minutes.

  • Alkylation: Dissolve imidazole (4.5 mmol, 0.30 g) in 10 mL of anhydrous DCM and add it dropwise to the activated mixture at 0 °C.

  • Heating & Causality: Warm the reaction to 40 °C and stir for 12 hours. The heating provides the activation energy necessary to drive the dual N-alkylation of the imidazole ring, overcoming the immense steric bulk of the incoming second mesitylmethyl group.

  • Workup & Isolation: Cool to room temperature and add cold diethyl ether (50 mL). The product will precipitate as a white solid. Filter and wash with cold ether.

    • Validation Check: ¹H NMR (CDCl₃) must show a sharp singlet at ~10.5 ppm (characteristic of the acidic C2-proton of the imidazolium ring) and a singlet at ~5.4 ppm (the bridging CH₂ groups), confirming successful dialkylation.

Core Application 2: Lewis Acid-Mediated Friedel-Crafts Alkylation

Mechanistic Causality

Ethers are traditionally considered robust protecting groups, but benzylic ethers can be cleaved under specific acidic conditions [4]. EMB is uniquely primed for Friedel-Crafts chemistry because the resulting mesitylmethyl cation is exceptionally stable. The two ortho-methyl and one para-methyl groups donate electron density via hyperconjugation and inductive effects, stabilizing the positive charge. By utilizing Boron Trifluoride Etherate (BF₃·OEt₂), the ethoxy group is activated as a leaving group without generating the harsh, protic conditions (like AlCl₃/HCl) that often lead to substrate decomposition.

Friedel_Crafts EMB EMB (Ether) Complex Oxonium Complex EMB->Complex LA BF3·OEt2 Activation LA->Complex Cation Mesitylmethyl Cation (Stabilized) Complex->Cation -EtO-BF3 Product Friedel-Crafts Product Cation->Product +Arene

Lewis acid-mediated generation of the mesitylmethyl cation for Friedel-Crafts alkylation.

Self-Validating Protocol: Mesitylmethylation of Anisole
  • Preparation: In a dry 50 mL round-bottom flask under nitrogen, dissolve EMB (5.0 mmol, 0.89 g) and anisole (15.0 mmol, 1.62 g) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

    • Causality: Anisole is used in excess to prevent polyalkylation and to drive the reaction kinetics forward.

  • Catalyst Addition: Cool the mixture to -10 °C. Slowly add BF₃·OEt₂ (1.0 mmol, 0.12 mL).

    • Causality: Sub-zero temperatures are critical during initiation to prevent the highly stabilized mesitylmethyl cation from undergoing dimerization or side-reactions before it can be trapped by the anisole.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Check: Monitor via GC-MS. The mass of the product (m/z = 240) should steadily increase. The regioselectivity will heavily favor the para-position of anisole due to the extreme steric bulk of the mesitylmethyl cation.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Validation Check: ¹H NMR should reveal an AB quartet for the para-substituted anisole aromatic protons (~6.8-7.1 ppm) and a distinct singlet for the bridging methylene group (~3.9 ppm).

References

  • Selective Metal-Free Deoxygenation of Unsymmetrical 1,2-Dicarbonyl Compounds by Chlorotrimethylsilane and Sodium Iodide Source: Organic Letters - ACS Publications URL:[Link]

  • The Medicinal Applications of Imidazolium Carbene−Metal Complexes Source: Chemical Reviews - ACS Publications URL:[Link]

  • Antimicrobial Properties of Some Bis(Iminoacenaphthene (BIAN)-Supported N-Heterocyclic Carbene Complexes of Silver and Gold Source: Molecules - MDPI URL:[Link]

  • Protecting Groups For Alcohols - Cleavage of Ethers Source: Master Organic Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Etherification of Mesitylene to 2-(ethoxymethyl)-1,3,5-trimethylbenzene

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic etherification of 2-hydroxymethyl-1,3,5-trimethylbenzene (mesityl alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic etherification of 2-hydroxymethyl-1,3,5-trimethylbenzene (mesityl alcohol) to its corresponding ethyl ether, 2-(ethoxymethyl)-1,3,5-trimethylbenzene. This transformation is a key step in the synthesis of specialized chemical intermediates. While the direct etherification of the parent hydrocarbon, mesitylene, is not feasible in a single step, this guide focuses on the critical subsequent etherification of its hydroxylated derivative. We will explore and provide detailed protocols for three robust and scalable heterogeneous catalytic systems: Zeolites, Heteropoly Acids (HPAs), and Ion-Exchange Resins. The protocols are designed with an emphasis on explaining the underlying chemical principles, ensuring reproducibility, and facilitating catalyst selection based on specific laboratory or process requirements.

Introduction: Synthetic Pathway and Mechanistic Rationale

The target molecule, 2-(ethoxymethyl)-1,3,5-trimethylbenzene, is a fine chemical with potential applications as a non-polar solvent, a building block in organic synthesis, or a precursor for specialty polymers and materials. Its synthesis is conceptually a two-step process starting from mesitylene (1,3,5-trimethylbenzene)[1]. The initial step involves the introduction of a hydroxymethyl group onto the mesitylene ring to form 2-hydroxymethyl-1,3,5-trimethylbenzene, typically via a Friedel-Crafts-type reaction.

This guide focuses on the second, crucial step: the acid-catalyzed etherification of 2-hydroxymethyl-1,3,5-trimethylbenzene with ethanol. The reaction proceeds via a stabilized benzylic carbocation intermediate, making it well-suited for acid catalysis. The three methyl groups on the aromatic ring provide significant steric hindrance and electronic stabilization to the carbocation, which influences catalyst selection and reaction conditions.

The general mechanism for this acid-catalyzed dehydration and etherification is an SN1-type process, as illustrated below.

Etherification_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A Benzylic Alcohol (Mesityl-CH₂OH) H_plus H⁺ (from Catalyst) B Protonated Alcohol (Mesityl-CH₂OH₂⁺) A->B + H⁺ C Benzylic Carbocation (Mesityl-CH₂⁺) B->C - H₂O B->C Ethanol Ethanol (CH₃CH₂OH) D Oxonium Ion (Mesityl-CH₂-O⁺(H)Et) C->D + EtOH H2O H₂O E Product Ether (Mesityl-CH₂-OEt) D->E - H⁺ D->E H_plus_out H⁺ (Catalyst Regenerated)

Figure 1: General SN1 mechanism for acid-catalyzed benzylic etherification.

Overview and Comparison of Heterogeneous Catalytic Systems

Heterogeneous catalysts are preferred for industrial and laboratory applications due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. For the etherification of benzylic alcohols, solid acid catalysts are particularly effective.

Catalyst TypeKey CharacteristicsTypical Operating Temp.ReusabilityKey AdvantagesKey Limitations
Zeolites Microporous crystalline aluminosilicates with strong Brønsted acid sites.[2][3]100 - 200 °CExcellentHigh thermal stability, shape selectivity can minimize side products.Can be susceptible to coking at high temperatures; diffusion limitations for bulky molecules.
Heteropoly Acids Polyoxometalates with very high Brønsted acidity (superacids).[4][5]60 - 120 °CGood to ExcellentExtremely high catalytic activity allows for mild reaction conditions.Can be soluble in polar solvents (requires immobilization); lower thermal stability than zeolites.[4]
Ion-Exchange Resins Sulfonated polystyrene-divinylbenzene copolymers with strong acid sites.[6][7]40 - 100 °CGoodHigh activity at low temperatures, readily available, no metal leaching.Limited thermal stability (< 120-150 °C), potential for mechanical degradation.[2][6]

Detailed Application Notes and Protocols

Prerequisite: The starting material for all protocols is 2-hydroxymethyl-1,3,5-trimethylbenzene. Ensure it is pure and dry before use. Ethanol should be anhydrous grade to minimize competitive reaction with water.

Protocol 1: Zeolite-Catalyzed Etherification using H-ZSM-5

Expertise & Rationale: Zeolites, particularly medium-pore zeolites like H-ZSM-5, are excellent catalysts for this reaction due to their high thermal stability and well-defined acidic sites located within their porous structure.[2] The reaction temperature is higher than for other catalysts, which reflects the need to overcome potential diffusion barriers and activate the catalyst effectively. Catalyst activation via calcination is a critical step to remove adsorbed water and ensure maximum acid site availability.

Materials:

  • 2-hydroxymethyl-1,3,5-trimethylbenzene (1.50 g, 10 mmol)

  • Anhydrous Ethanol (23 g, 500 mmol, ~30 mL)

  • H-ZSM-5 zeolite powder (Si/Al ratio ~25-50), calcined (0.30 g)

  • Anhydrous Toluene (20 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • Catalyst Activation: Place the H-ZSM-5 catalyst in a ceramic crucible and calcine in a muffle furnace at 550 °C for 4 hours with a slow ramp rate. Cool down to room temperature in a desiccator before use.

  • Reaction Setup: To the 100 mL round-bottom flask, add the activated H-ZSM-5 catalyst, 2-hydroxymethyl-1,3,5-trimethylbenzene, anhydrous ethanol, and toluene. Toluene acts as a co-solvent to ensure solubility and can aid in azeotropic water removal if a Dean-Stark trap is used.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the catalyst using a sintered glass funnel. The recovered catalyst can be washed with ethanol, dried, and reactivated for future use.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Heteropoly Acid (HPA) Catalyzed Etherification

Expertise & Rationale: Keggin-type heteropolyacids like phosphotungstic acid (H₃PW₁₂O₄₀) are "superacids" and can catalyze the reaction under much milder conditions than zeolites.[4] To overcome their solubility in polar solvents like ethanol, using an HPA immobilized on a high-surface-area support like silica (SiO₂) is highly recommended. This heterogenized system combines the high activity of the HPA with the practical benefits of a solid catalyst.

Materials:

  • 2-hydroxymethyl-1,3,5-trimethylbenzene (1.50 g, 10 mmol)

  • Anhydrous Ethanol (11.5 g, 250 mmol, ~15 mL)

  • 20% (w/w) H₃PW₁₂O₄₀ on Silica (0.25 g)

  • Round-bottom flask (50 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Catalyst Preparation/Activation: If preparing in-house, use an incipient wetness impregnation method. For commercially available supported HPAs, activate by drying in a vacuum oven at 110 °C for 4 hours to remove physisorbed water.

  • Reaction Setup: Combine the activated HPA/SiO₂ catalyst, 2-hydroxymethyl-1,3,5-trimethylbenzene, and anhydrous ethanol in the 50 mL flask. Note the significantly lower excess of ethanol required due to higher catalyst activity.

  • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring. The lower temperature is sufficient due to the high acidity of the HPA.

  • Monitoring: Monitor the reaction via TLC or GC. The reaction is often significantly faster, typically complete within 1-3 hours.

  • Work-up and Purification: Follow the same procedure as described in Protocol 3.1 for catalyst separation and product purification. The catalyst should be washed with a non-polar solvent like hexane before drying to avoid stripping the HPA from the support.

Protocol 3: Ion-Exchange Resin Catalyzed Etherification using Amberlyst-15

Expertise & Rationale: Macroporous sulfonic acid resins such as Amberlyst-15 are the workhorses of industrial acid catalysis for their high performance at low temperatures and ease of use.[6] Their primary limitation is thermal stability, making them ideal for reactions that proceed well below 100 °C.[2] Proper pre-washing is essential to remove any manufacturing residues and to fully hydrate and activate the sulfonic acid sites.

Materials:

  • 2-hydroxymethyl-1,3,5-trimethylbenzene (1.50 g, 10 mmol)

  • Anhydrous Ethanol (23 g, 500 mmol, ~30 mL)

  • Amberlyst-15 resin (0.50 g, dry weight)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Catalyst Activation: Pre-wash the Amberlyst-15 resin sequentially with deionized water, then methanol, and finally with anhydrous ethanol. Dry the resin in a vacuum oven at 60 °C overnight. Do not exceed 100 °C to prevent degradation of the polymer matrix.

  • Reaction Setup: In the 100 mL flask, combine the dried Amberlyst-15 resin, 2-hydroxymethyl-1,3,5-trimethylbenzene, and anhydrous ethanol.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 78-80 °C) with efficient stirring. The resin beads should be fully suspended in the reaction mixture.

  • Monitoring: Monitor the reaction via TLC or GC. Completion is typically expected within 2-5 hours.

  • Work-up and Purification: Cool the reaction to room temperature. The resin beads can be easily separated by simple decantation or filtration. Wash the recovered resin with ethanol and store for reuse. The filtrate can be purified as described in Protocol 3.1.

Catalyst Selection and Experimental Workflow

Choosing the right catalyst depends on the desired scale, operating conditions, and cost considerations. The following workflow provides a decision-making framework for catalyst selection.

Figure 2: Decision workflow for selecting an appropriate etherification catalyst.

The general experimental workflow for all three protocols follows a similar path, differing primarily in the specific reaction conditions and catalyst handling.

Experimental_Workflow A 1. Catalyst Activation (Calcination / Drying) B 2. Reaction Setup (Combine Reactants & Catalyst) A->B C 3. Execute Reaction (Heat with Stirring) B->C D 4. Monitor Progress (TLC / GC) C->D E 5. Catalyst Separation (Filtration / Decantation) D->E F 6. Product Work-up (Aqueous Wash) E->F G 7. Purification (Concentration & Chromatography) F->G H 8. Characterization (NMR, GC-MS) G->H

Figure 3: Standardized experimental workflow for heterogeneous catalytic etherification.

References

  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Available at: [Link]

  • Besseliem, I., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • Fukuzawa, S., et al. (1996). Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Kalviri, H. A., Petten, C. F., & Kerton, F. M. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications. Available at: [Link]

  • Besseliem, I., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Center for Biotechnology Information. Available at: [Link]

  • Verma, S., & Dwivedi, P. (2022). Keggin heteropolyacid catalysts: synthesis, heterogenization, and application in conversion of biomass-derived molecules. IntechOpen. Available at: [Link]

  • de Oliveira, A. S., et al. (2019). Glycerol Esterification over Sn(II)-Exchanged Keggin Heteropoly Salt Catalysts: Effect of Thermal Treatment Temperature. Energy & Fuels. Available at: [Link]

  • Zhang, Q., et al. (2020). Immobilizing Ni (II)-Exchanged Heteropolyacids on Silica as Catalysts for Acid-Catalyzed Esterification Reactions. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Janik, R. (2001). Heteropoly acids as modern catalysts for esterification reactions. ResearchGate. Available at: [Link]

  • Hu, C., et al. (1993). Catalysis by heteropoly compounds. XXII. Reactions of esters and esterification catalyzed by heteropolyacids in a homogeneous liquid phase. OSTI.gov. Available at: [Link]

  • Harris, J. W., et al. (2024). Quantification of extracrystalline acid sites in MFI zeolites after post-synthetic passivation treatments using mesitylene benzylation. Reaction Chemistry & Engineering. Available at: [Link]

  • Krishnamurthy, M., & Swaminathan, M. (2022). Synthesis of hierarchical micro-mesoporous ZSM-5 zeolite and its catalytic activity in benzylation of mesitylene. ResearchGate. Available at: [Link]

  • Rane, S., et al. (2002). Etherification on Zeolites: MTBE synthesis. ResearchGate. Available at: [Link]

  • The Dow Chemical Company. (2024). Methods of etherification. Google Patents.
  • Mitsubishi Chemical Corporation. Ion Exchange Resin for Catalyst (Overall Summary). Available at: [Link]

  • Organo Corporation. Ion-exchange Resin. Available at: [Link]

  • Harris, J. W., et al. (2024). Quantification of extracrystalline acid sites in MFI zeolites after post-synthetic passivation treatments using mesitylene benzylation kinetics. RSC Publishing. Available at: [Link]

  • Sherrington, D. C. (2008). Ion-Exchange Resins: A Retrospective from Industrial and Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • AUS-e-TUTE. Ion Exchange Resins. Available at: [Link]

  • Wikipedia. Mesitylene. Available at: [Link]

  • Sun, Z., et al. (2023). Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Green Chemistry. Available at: [Link]

Sources

Application

Application Note: Cleavage of the Ether Linkage in 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cleavage of the ether linkage in 2-(ethoxymethyl)-1,3,5-trimethylbenzene....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cleavage of the ether linkage in 2-(ethoxymethyl)-1,3,5-trimethylbenzene. The focus is on providing detailed, field-proven protocols and explaining the underlying chemical principles to ensure successful and reproducible outcomes. We will delve into the mechanistic considerations, compare common reagents, and provide step-by-step procedures for laboratory execution, including safety precautions and work-up techniques.

Introduction: The Significance of Ether Cleavage

Ethers are a class of organic compounds characterized by their general inertness to many chemical reagents, making them excellent protecting groups for alcohols and phenols in complex multi-step organic syntheses.[1][2] The cleavage of an ether bond, also known as de-etherification, is a critical deprotection step to unmask the hydroxyl functionality at a desired stage of a synthetic sequence. The substrate in focus, 2-(ethoxymethyl)-1,3,5-trimethylbenzene, possesses a benzylic ether linkage. The stability of the potential benzylic carbocation intermediate plays a significant role in the mechanism and choice of reagents for the cleavage reaction.[2][3]

Mechanistic Considerations for Benzylic Ether Cleavage

The cleavage of the C-O bond in ethers typically requires strong acidic conditions or the use of potent Lewis acids.[1][4] For a benzylic ether like 2-(ethoxymethyl)-1,3,5-trimethylbenzene, the reaction can proceed through either an SN1 or SN2 pathway, largely dependent on the reagent and reaction conditions.

  • S_N1 Pathway: This pathway is favored for benzylic ethers due to the formation of a resonance-stabilized benzylic carbocation.[2][3] The reaction is initiated by the protonation of the ether oxygen by a strong acid or coordination with a Lewis acid, which transforms the alkoxy group into a good leaving group (an alcohol or a coordinated species).[1][3] Subsequent departure of the leaving group generates the carbocation, which is then attacked by a nucleophile.

  • S_N2 Pathway: In this mechanism, a nucleophile directly attacks the less sterically hindered carbon atom of the protonated or Lewis acid-activated ether, leading to a concerted bond-breaking and bond-forming process.[1][2]

Given the structure of 2-(ethoxymethyl)-1,3,5-trimethylbenzene, with a primary carbon attached to the ether oxygen, an S_N2 pathway is plausible. However, the benzylic position significantly stabilizes any developing positive charge, making an S_N1-like mechanism also highly probable, especially with strong Lewis acids.

Reagent Selection and Comparison

Several reagents are effective for cleaving benzylic ethers. The choice of reagent often depends on the presence of other functional groups in the molecule, desired reaction conditions (temperature, time), and scalability.

ReagentMechanismTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) Lewis Acid, S_N1/S_N2CH₂Cl₂, -78 °C to rtHighly effective for aryl and alkyl ethers, often gives high yields.[5][6]Highly toxic, corrosive, and moisture-sensitive; requires stringent anhydrous conditions.[7][8]
Trimethylsilyl Iodide (TMSI) Lewis Acid, S_N2CH₂Cl₂ or CHCl₃, rtMilder than BBr₃, often generated in situ from TMSCl and NaI.[9]The reagent itself is unstable and can be costly if not prepared in situ.
Hydrobromic Acid (HBr) Strong Acid, S_N1/S_N2Acetic acid or neat, refluxCost-effective and readily available.Requires harsh conditions (high temperatures), which may not be suitable for sensitive substrates.[4]

For the cleavage of 2-(ethoxymethyl)-1,3,5-trimethylbenzene, Boron Tribromide (BBr₃) is a highly recommended reagent due to its high efficiency in cleaving robust ether bonds.

Experimental Protocols

Protocol 1: Ether Cleavage using Boron Tribromide (BBr₃)

This protocol describes the cleavage of the ethoxymethyl group from 2-(ethoxymethyl)-1,3,5-trimethylbenzene to yield 2-(hydroxymethyl)-1,3,5-trimethylbenzene.

Materials:

  • 2-(ethoxymethyl)-1,3,5-trimethylbenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

Safety Precautions:

  • Boron tribromide is extremely toxic, corrosive, and reacts violently with water.[7][8][10] Handle it exclusively in a well-ventilated chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[8][10]

  • All glassware must be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.

Procedure:

  • Reaction Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(ethoxymethyl)-1,3,5-trimethylbenzene (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution via syringe over 15 minutes. A white precipitate may form upon addition.[12]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add methanol (10 mL) to quench the excess BBr₃.[11] Gas evolution (HBr) will be observed.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Continue adding until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(hydroxymethyl)-1,3,5-trimethylbenzene.

Protocol 2: In Situ Generation and Use of Trimethylsilyl Iodide (TMSI)

This protocol offers a milder alternative to BBr₃.

Materials:

  • 2-(ethoxymethyl)-1,3,5-trimethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • Sodium iodide (NaI)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, add sodium iodide (1.5 eq) and anhydrous acetonitrile.

  • TMSI Generation: Add chlorotrimethylsilane (1.5 eq) to the suspension and stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of 2-(ethoxymethyl)-1,3,5-trimethylbenzene (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Wash the mixture with saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

    • Proceed with a standard aqueous work-up and extraction as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Cool to -78 °C B->C D Slow Addition of BBr3 Solution C->D E Warm to Room Temp & Stir (12-16h) D->E F Monitor by TLC / GC-MS E->F G Quench with MeOH at 0 °C F->G H Aqueous Work-up (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for BBr₃-mediated ether cleavage.

Proposed Mechanism with BBr₃

G Substrate R-O-Et (Substrate) Adduct R-O(BBr₃)-Et (Lewis Acid Adduct) Substrate->Adduct Coordination BBr3_reagent BBr₃ BBr3_reagent->Adduct TransitionState [Br-- --CH₂(Et)-- --O(BBr₃)-R]‡ (SN2-like Transition State) Adduct->TransitionState Nucleophilic Attack by Bromide Product_complex R-O-BBr₂ + EtBr TransitionState->Product_complex Final_product R-OH (Final Product) Product_complex->Final_product Hydrolysis Hydrolysis + H₂O Hydrolysis->Final_product

Caption: Proposed mechanism for the cleavage of a benzylic ether with BBr₃.

Conclusion

The cleavage of the ether linkage in 2-(ethoxymethyl)-1,3,5-trimethylbenzene is a crucial transformation for deprotection in organic synthesis. This application note has detailed two reliable protocols using Boron Tribromide and Trimethylsilyl Iodide. While BBr₃ is highly effective, it requires stringent handling due to its hazardous nature. TMSI, often generated in situ, provides a milder and safer alternative. The choice of reagent should be guided by the specific requirements of the synthetic route, including functional group tolerance and reaction scale. By following the detailed protocols and safety guidelines presented, researchers can confidently and successfully perform this de-etherification reaction.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). [Link]

  • PubMed. (2015, December 15). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • ResearchGate. (2025, August 6). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline | Request PDF. [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.
  • ACS Publications. (2018, September 28). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides | Organic Letters. [Link]

  • Thieme. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, September 3). Boron tribromide,0957E-3 - Safety Data Sheet. [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). Trimethylsilyl Iodide (TMSI). [Link]

  • Journal of the American Chemical Society. (2020, February 4). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. [Link]

  • ScholarWorks@GVSU. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3. [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. [https://bruckner.chem.uconn.edu/wp-content/uploads/sites/2 Bruckner/2020/09/CB-LSOP-BBr3.pdf]([Link] Bruckner/2020/09/CB-LSOP-BBr3.pdf)

  • Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]

  • NIH. (n.d.). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. [Link]

  • ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

  • NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • University of Kashan. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • ResearchGate. (2018, June 22). Dimethylation with BBr3?. [Link]

  • University of Notre Dame. (n.d.). Boron Tribromide. [Link]

  • YouTube. (2019, October 26). Acidic Cleavage of Ethers - HI , HBr , Heat - Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2020, August 4). Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes. [Link]

  • ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis. [Link]

  • Wiley Online Library. (n.d.). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. [Link]

  • Patsnap Eureka. (2013, December 11). Preparation method for 1,3,5-trimethyl-2,4,6-tri(3,5-di-tert-butyl-4-hydroxybenzyl)benzene as hindered phenol antioxidant. [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF. [Link]

  • Google Patents. (n.d.). US1977178A - Production of 1,3,5-trimethyl benzene.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 2-(ethoxymethyl)-1,3,5-trimethylbenzene Extraction

Welcome to the technical support center for optimizing the extraction of 2-(ethoxymethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of 2-(ethoxymethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound. Our focus is on building robust, scientifically-sound extraction protocols through logical solvent selection and systematic troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for your target compound.

Q1: What are the key molecular properties of 2-(ethoxymethyl)-1,3,5-trimethylbenzene that influence solvent choice?

A1: Understanding the structure of your target molecule is the critical first step. 2-(ethoxymethyl)-1,3,5-trimethylbenzene has a dual character:

  • Apolar Core: The 1,3,5-trimethylbenzene (mesitylene) portion of the molecule is a large, nonpolar, aromatic hydrocarbon. This is the dominant feature.

  • Polar Functionality: The ethoxymethyl group (-CH₂OCH₂CH₃) contains an ether linkage. The oxygen atom's lone pairs of electrons introduce a slight dipole moment, lending the molecule a minor degree of polarity.

Therefore, the molecule is predominantly nonpolar but capable of weak polar interactions. This dictates that the ideal solvent will be primarily nonpolar to moderately polar, following the principle of "like dissolves like".[1][2] The molecule is expected to have very poor solubility in highly polar solvents like water.

Q2: What is the primary principle for selecting a liquid-liquid extraction solvent?

A2: The foundational principle is immiscibility and differential solubility .[2] For extracting from an aqueous solution, the chosen organic solvent must be immiscible with water to ensure two distinct layers form. Secondly, the target compound must have a significantly higher solubility in the organic solvent than in the aqueous layer. This preference is quantified by the partition coefficient (K), which is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A high partition coefficient is desirable for efficient extraction.[2][3]

Q3: What are some good starting solvents to screen for the extraction of this compound?

A3: Based on the molecule's structure, you should start with solvents that are nonpolar or have low to moderate polarity. A good initial screening panel would include:

  • Aromatic Solvents: Toluene is an excellent choice due to its structural similarity to the mesitylene core of the target molecule.

  • Aliphatic Hydrocarbons: Heptane or hexane are good nonpolar options. They are less dense than water and have low boiling points, making them easy to remove.

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can be effective. Their ether oxygen can interact favorably with the ethoxymethyl group of the target molecule, potentially improving solubility.

  • Esters: Ethyl acetate offers moderate polarity and is a very common and effective extraction solvent. It is, however, slightly soluble in water, which can affect phase recovery.[4]

Q4: What are the primary safety concerns I should be aware of when working with these solvents?

A4: Most organic solvents are hazardous and must be handled with appropriate precautions.[5]

  • Flammability: Hydrocarbons (heptane, toluene) and ethers are highly flammable.[6] Work should be conducted in a certified chemical fume hood, away from any potential ignition sources.[7]

  • Toxicity & Health Effects: Many organic solvents can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing dizziness, headaches, or long-term damage to organs.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile for incidental contact, but check a glove compatibility chart for the specific solvent).[8]

  • Waste Disposal: Dispose of solvent waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction process.

Q5: My extraction yield is consistently low. What are the likely causes and how can I improve it?

A5: Low yield is a common issue stemming from several factors:

  • Incorrect Solvent Polarity: Your chosen solvent may not be optimal for solubilizing the target compound. If you are using a very nonpolar solvent like hexane, try a slightly more polar one like toluene or ethyl acetate, which may better match the compound's polarity.

  • Insufficient Mixing: The extraction process relies on maximizing the surface area between the two liquid phases. Ensure you are mixing the layers adequately. For a separatory funnel, this means inverting the funnel gently but thoroughly multiple times. Avoid vigorous shaking, which can lead to emulsions.

  • Unfavorable Partition Coefficient: The compound may still have some affinity for the aqueous phase. To "salt out" the organic compound and increase its partition coefficient, add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity and ionic strength of the aqueous phase, making it less hospitable to your organic molecule.[9]

  • Insufficient Solvent Volume or Extractions: A single extraction may not be sufficient. It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Three sequential extractions are a common standard.

Q6: I've formed a stable emulsion between the aqueous and organic layers. How can I break it?

A6: Emulsion formation is one of the most frequent problems in liquid-liquid extraction, often caused by surfactant-like impurities or vigorous mixing.[10][11] Here is a systematic approach to breaking an emulsion:

  • Be Patient: First, let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[9]

  • Add Brine: Add a small amount of saturated NaCl (brine). This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.[12]

  • Gentle Swirling: Gently swirl the funnel. You can also try gently stirring the emulsion layer with a glass rod.

  • Filtration: Pass the entire emulsified mixture through a plug of glass wool or a pad of Celite® on a filter funnel. This can physically disrupt the droplets.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for forcing the layers to separate.[13]

  • Prevention: The best strategy is prevention. Instead of vigorous shaking, use gentle but repeated inversions of the separatory funnel to mix the phases.[9]

Q7: I'm having difficulty removing the solvent after extraction. What should I consider?

A7: This issue is almost always related to the solvent's boiling point.

  • High-Boiling Solvents: If you selected a solvent with a high boiling point (e.g., xylenes, chlorobenzene), removal via a standard rotary evaporator at low temperature will be slow. You may need to increase the bath temperature or use a vacuum pump with lower pressure (e.g., a high-vacuum pump). Be mindful that your compound must be stable at these higher temperatures.

  • Azeotropes: Your solvent might form a low-boiling azeotrope with residual water, which can sometimes complicate evaporation.

  • Future Consideration: If solvent removal is a recurring issue, prioritize solvents with lower boiling points, such as diethyl ether (35 °C) or dichloromethane (40 °C), in your initial screening, provided they are effective for the extraction.

Section 3: Experimental Protocol: Solvent Screening Workflow

A self-validating system for selecting the optimal solvent is to perform a small-scale screening experiment.

Objective: To empirically determine the most effective extraction solvent for 2-(ethoxymethyl)-1,3,5-trimethylbenzene from an aqueous solution by comparing partition coefficients.

Materials:

  • A stock solution of 2-(ethoxymethyl)-1,3,5-trimethylbenzene of known concentration in a water-miscible solvent (e.g., acetonitrile or isopropanol).

  • Deionized water.

  • Screening solvents: Heptane, Toluene, Methyl tert-butyl ether (MTBE), Ethyl Acetate.

  • Internal standard (IS) for analytical quantification (e.g., a stable compound with similar properties but a different retention time, like 1,2,4-trimethylbenzene).

  • Small vials (e.g., 4 mL or 20 mL scintillation vials).

  • Pipettes and vortex mixer.

  • Analytical instrument (GC-MS or HPLC-UV).

Methodology:

  • Prepare Aqueous Sample: In four separate vials, add 2 mL of deionized water. Spike each vial with a small, known amount of the target compound stock solution to create a standard aqueous sample.

  • Add Extraction Solvents: To each of the four vials, add 2 mL of one of the screening solvents (Heptane to vial 1, Toluene to vial 2, etc.).

  • Equilibrate: Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing and allow the system to reach equilibrium.

  • Separate Phases: Allow the vials to stand until two clear layers have formed. If an emulsion persists, centrifuge the vials at low speed for 5 minutes.

  • Sample for Analysis: Carefully remove a known aliquot (e.g., 100 µL) from the top organic layer of each vial. Transfer to a new vial for analysis.

  • Quantify: Dilute the aliquot with a suitable solvent, add a known amount of the internal standard, and analyze by GC or HPLC. The concentration of your target compound in the organic layer is determined relative to the internal standard.

  • Calculate & Compare: Since the initial amount of the target compound and the volumes of both phases are known, you can calculate the amount extracted into the organic phase for each solvent. The solvent that yields the highest concentration in the organic layer has the most favorable partition coefficient and is the most efficient extraction solvent.

Section 4: Data & Visualizations

Table 1: Properties of Recommended Screening Solvents

For your convenience, here is a table summarizing the key properties of the suggested starting solvents. This data is essential for making an informed decision based on both performance and practical considerations like ease of removal and safety.

SolventBoiling Point (°C)Density (g/mL @ 20°C)Polarity Index (P')Water SolubilityKey Hazards
Heptane 980.6840.10.0003%Flammable, Skin Irritant, Aspiration Hazard
Toluene 1110.8672.40.05%Flammable, Teratogen, Neurotoxin
Methyl tert-butyl ether (MTBE) 550.7412.54.8%Highly Flammable, Irritant
Ethyl Acetate 770.8944.48.7%Flammable, Eye/Respiratory Irritant

Data compiled from various sources.[14][15][16]

Diagram 1: Logical Workflow for Solvent Selection

This diagram illustrates the decision-making process for choosing an appropriate extraction solvent.

SolventSelection start Start: Aqueous Mixture containing Target Compound polarity Step 1: Match Polarity 'Like Dissolves Like' start->polarity immiscibility Step 2: Check Immiscibility (Must form two layers with water) polarity->immiscibility  Select candidate  solvents (e.g., Toluene,  Heptane, MTBE) boiling_point Step 3: Consider Boiling Point (Ease of removal after extraction) immiscibility->boiling_point  Solvent is immiscible safety_cost Step 4: Evaluate Safety & Cost (Toxicity, Flammability, Expense) boiling_point->safety_cost  Boiling point is acceptable  (e.g., <120°C) protocol Step 5: Perform Small-Scale Screening Protocol safety_cost->protocol  Solvent is safe  and affordable final_choice Final Solvent Choice protocol->final_choice  Select solvent with  highest recovery

Caption: A decision flowchart for systematic solvent selection.

Diagram 2: Standard Liquid-Liquid Extraction (LLE) Workflow

This diagram outlines the fundamental steps of a typical extraction using a separatory funnel.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection add_solvents 1. Combine aqueous phase and immiscible organic solvent in separatory funnel mix 2. Stopper, invert, and vent. Gently mix layers to transfer analyte. add_solvents->mix separate 3. Allow layers to fully separate. (Break any emulsions if necessary) mix->separate drain 4. Drain the lower layer separate->drain collect 5. Collect the desired layer containing the target compound drain->collect repeat 6. Repeat extraction on the raffinate for higher yield collect->repeat

Caption: A standard workflow for liquid-liquid extraction.

Section 5: References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Solvent Polarity Index Table. Scribd. [Link]

  • Organic solvents - hazards, first aid, safe use. Resene. [Link]

  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • Organic Solvents. Florida State University, Environmental Health and Safety. [Link]

  • Precautions for Handling Organic Solvent. National Cheng Kung University. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Principles of Extraction and the Extraction of Semivolatile Organics from Liquids. Book Chapter. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]

  • Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]

  • Organic solvents. WorkSafe. [Link]

  • Working safely with solvents. University College London, Safety Services. [Link]

  • Solvent Physical Properties. University of Wisconsin-Madison. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. LibreTexts Chemistry. [Link]

  • Polarity Index. MilliporeSigma. [Link]

Sources

Optimization

Minimizing side reactions and byproducts in 2-(ethoxymethyl)-1,3,5-trimethylbenzene preparation

Welcome to the Technical Support Center for the synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene . This guide is designed for researchers and drug development professionals to troubleshoot the two-step synthesis path...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene . This guide is designed for researchers and drug development professionals to troubleshoot the two-step synthesis pathway: the Blanc chloromethylation of mesitylene, followed by a Williamson etherification.

Below, you will find a mechanistic workflow, targeted FAQs explaining the causality of common side reactions, quantitative optimization data, and self-validating experimental protocols.

Reaction Pathway & Byproduct Formation

ReactionPathway Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Intermediate 2-(Chloromethyl)- 1,3,5-trimethylbenzene Mesitylene->Intermediate CH2O, HCl, ZnCl2 (Blanc Chloromethylation) Product 2-(Ethoxymethyl)- 1,3,5-trimethylbenzene Intermediate->Product NaOEt, EtOH (Williamson Etherification) BisChloro 2,4-Bis(chloromethyl)- 1,3,5-trimethylbenzene Intermediate->BisChloro Excess CH2O/HCl Diarylmethane Diarylmethane Byproduct Intermediate->Diarylmethane Friedel-Crafts (High Temp / Strong Lewis Acid) Alcohol 2,4,6-Trimethylbenzyl Alcohol Intermediate->Alcohol H2O Contamination (Hydrolysis)

Fig 1: Synthesis pathway and major byproduct branching points for 2-(ethoxymethyl)mesitylene.

Part 1: Troubleshooting the Blanc Chloromethylation

Q1: Why am I seeing a high percentage of diarylmethane byproducts in my GC-MS trace? A: Diarylmethanes form when your newly synthesized 2-(chloromethyl)-1,3,5-trimethylbenzene undergoes a secondary Friedel-Crafts alkylation with unreacted mesitylene (1)[1]. Causality: Strong Lewis acids (like AlCl₃) highly activate the benzylic carbon-chlorine bond, generating a benzylic carbocation that attacks the electron-rich mesitylene ring (2)[2]. Solution: Substitute aggressive catalysts with milder Lewis acids like ZnCl₂ (3)[3]. Maintain the reaction temperature strictly below 50°C and use a slow addition rate for the chloromethylating agent to keep the instantaneous concentration of the electrophile low.

Q2: How do I minimize bis-chloromethylation (e.g., 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene)? A: Mesitylene is highly activated by its three electron-donating methyl groups. The addition of a single chloromethyl group is mildly deactivating, but the ring remains susceptible to further electrophilic aromatic substitution (4)[4]. Causality: Excess formaldehyde and hydrogen chloride drive the equilibrium toward di- and tri-substitution. Solution: Strictly control the stoichiometry. Use a slight molar excess of mesitylene relative to paraformaldehyde (e.g., 1.2:1.0) to ensure the mono-substituted product is not forced into secondary reactions[1].

Part 2: Troubleshooting the Williamson Etherification

Q3: My etherification product contains significant amounts of 2,4,6-trimethylbenzyl alcohol. What happened? A: This indicates hydrolysis of your benzylic chloride intermediate. Causality: Sodium ethoxide is highly hygroscopic. If the ethanol solvent or the ethoxide reagent contains trace amounts of water, hydroxide ions (OH⁻) are generated. Hydroxide is a potent nucleophile that outcompetes ethoxide in the Sₙ2 reaction, converting the benzylic chloride directly into an alcohol (5)[5]. Solution: Ensure the Williamson ether synthesis is conducted using strictly anhydrous ethanol (<50 ppm water) and freshly prepared sodium ethoxide under an inert argon or nitrogen atmosphere.

Q4: Is elimination (E2) a concern during this etherification step? A: No. While secondary and tertiary alkyl halides are highly prone to base-catalyzed E2 elimination in the presence of strong bases like sodium ethoxide, your substrate is a benzylic halide. Causality: The benzylic carbon in 2-(chloromethyl)-1,3,5-trimethylbenzene lacks adjacent beta-hydrogens. Without beta-hydrogens, the E2 elimination pathway to form an alkene is structurally impossible (6)[6]. Your primary focus should remain strictly on optimizing Sₙ2 efficiency and preventing hydrolysis.

Part 3: Quantitative Optimization Data

The following table summarizes the critical reaction parameters required to suppress side reactions during the synthesis.

Reaction ParameterTarget VariableOptimal RangeConsequence of Deviation
Catalyst Choice (Step 1) Diarylmethane formationZnCl₂ (0.1 - 0.5 eq)AlCl₃ causes >30% diarylmethane byproduct conversion.
Temperature (Step 1) Reaction rate vs. Over-alkylation40°C - 45°C>60°C exponentially increases bis-chloromethylation.
Molar Ratio (Mesitylene:CH₂O) Bis-chloromethylation1.2 : 1.0<1.0 leads to rapid 2,4-bis(chloromethyl)mesitylene accumulation.
Solvent Moisture (Step 2) Hydrolysis (Alcohol formation)< 50 ppm H₂O>500 ppm H₂O shifts yield toward 2,4,6-trimethylbenzyl alcohol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Blanc Chloromethylation of Mesitylene

This protocol utilizes stoichiometric imbalance and a mild Lewis acid to prevent over-alkylation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge the system with N₂.

  • Reagents: Charge 1.2 mol of mesitylene, 0.1 mol of anhydrous ZnCl₂, and 100 mL of glacial acetic acid.

  • Addition: Slowly add 1.0 mol of paraformaldehyde. Begin bubbling dry HCl gas at a controlled, steady rate.

  • Temperature Control: Maintain the exothermic reaction strictly between 40°C and 45°C using an ice-water bath.

  • Validation Checkpoint 1 (In-Process): At the 4-hour mark, pull a 0.5 mL aliquot, quench in water, extract with hexane, and analyze via GC-MS. Self-Validation: The reaction is proceeding correctly when the ratio of mono-chloromethylated product to mesitylene stabilizes, and bis-chloromethylated peaks remain <2%. If bis-chloromethylation exceeds 2%, immediately quench the reaction.

  • Workup: Quench the reaction mixture with ice water, extract the organic layer with diethyl ether, wash with saturated NaHCO₃ until the aqueous layer is neutral (pH ~7), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Williamson Etherification

This protocol utilizes strict anhydrous conditions to prevent the hydrolysis of the benzylic chloride.

  • Setup: Flame-dry a 250 mL Schlenk flask and maintain under a continuous Argon atmosphere.

  • Reagents: Dissolve 0.5 mol of freshly prepared sodium ethoxide in 100 mL of strictly anhydrous ethanol (<50 ppm water).

  • Addition: Dissolve 0.4 mol of the 2-(chloromethyl)-1,3,5-trimethylbenzene (from Protocol A) in 20 mL of anhydrous THF. Add this solution dropwise to the ethoxide mixture at 0°C to control the exothermic Sₙ2 reaction.

  • Heating: Gradually warm the mixture to room temperature, then reflux at 78°C for 3 hours.

  • Validation Checkpoint 2 (In-Process): Perform TLC (Hexane:EtOAc 9:1). Self-Validation: The complete disappearance of the UV-active benzylic chloride spot (R_f ~0.6) and the appearance of the target ether spot (R_f ~0.4) validates reaction completion.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the remaining residue between diethyl ether and distilled water (to dissolve the NaCl byproduct). Extract, dry the organic layer over MgSO₄, and purify the final 2-(ethoxymethyl)-1,3,5-trimethylbenzene via vacuum distillation.

References

  • ACS Publications. "Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene...". Source: Journal of the American Chemical Society. URL:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Source: Master Organic Chemistry. URL:[Link]

  • Grokipedia. "Williamson ether synthesis". Source: Grokipedia. URL:[Link]

  • ResearchGate. "Chloromethylation of Aromatic Compounds". Source: ResearchGate. URL:[Link]

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Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Analysis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene: A Comparative Guide to Analytical Platforms

Executive Summary The structural elucidation of substituted aromatic ethers, such as 2-(ethoxymethyl)-1,3,5-trimethylbenzene (MW 178.27 g/mol ), is a critical analytical step in fields ranging from lignin depolymerizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted aromatic ethers, such as 2-(ethoxymethyl)-1,3,5-trimethylbenzene (MW 178.27 g/mol ), is a critical analytical step in fields ranging from lignin depolymerization profiling to flavor and fragrance characterization . Because isomers and structurally similar derivatives often co-elute during chromatography, mass spectrometry (MS) fragmentation patterns serve as the definitive fingerprint for identification. This guide objectively compares the performance of three primary GC-MS platforms—Single Quadrupole (SQ), Triple Quadrupole (TQ), and Quadrupole Time-of-Flight (Q-TOF)—in analyzing this specific compound, providing foundational fragmentation theory and self-validating experimental protocols.

Part 1: Mechanistic Profiling & Fragmentation Theory

To effectively select an analytical platform, one must first understand the causality behind the molecule's behavior under standard 70 eV Electron Ionization (EI). 2-(ethoxymethyl)-1,3,5-trimethylbenzene consists of a mesitylene core (1,3,5-trimethylbenzene) and an ethoxymethyl ether linkage.

  • Ionization: The initial electron bombardment ejects an electron primarily from the ether oxygen atom, yielding the molecular ion [M]⁺• at m/z 178. Due to the stabilizing effect of the aromatic ring, this ion remains intact long enough to be detected, though typically at a low relative abundance (10–20%).

  • Alpha-Cleavage (The Base Peak): The dominant thermodynamic driver in this system is the formation of the highly resonance-stabilized mesitylmethyl cation. Cleavage of the C–O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing a fragment at m/z 133. Because the positive charge is heavily delocalized across the trimethyl-substituted benzene ring, this fragment is highly stable and constitutes the base peak (100% abundance) .

  • Rearrangement: A secondary, less favorable pathway involves the rearrangement and neutral loss of ethanol (46 Da), yielding a radical cation at m/z 132.

  • Ring Expansion: The m/z 133 ion can further expel a methyl radical (15 Da) to form m/z 118, which rearranges into a substituted tropylium ion—a classic hallmark of alkylbenzene derivatives .

Fragmentation M Molecular Ion [M]⁺• m/z 178 F1 Mesitylmethyl Cation m/z 133 (Base Peak) M->F1 - •OCH₂CH₃ (45 Da) α-cleavage F2 [M - C₂H₅OH]⁺• m/z 132 M->F2 - C₂H₅OH (46 Da) Rearrangement F4 [M - •CH₃]⁺ m/z 163 M->F4 - •CH₃ (15 Da) Ether cleavage F3 Tropylium Derivative m/z 118 F1->F3 - •CH₃ (15 Da) Ring expansion

Fig 1: EI-MS fragmentation pathway of 2-(ethoxymethyl)-1,3,5-trimethylbenzene.

Table 1: Predicted EI-MS Fragmentation Ions
m/zIon FormulaRelative AbundanceMechanistic Origin
178 [C₁₂H₁₈O]⁺•10 - 20%Molecular Ion (M⁺•); electron ejection from ether oxygen.
163 [C₁₁H₁₅O]⁺< 5%[M - •CH₃]⁺; alpha-cleavage of the terminal ethyl methyl group.
133 [C₁₀H₁₃]⁺100% (Base Peak)[M - •OCH₂CH₃]⁺; C-O bond cleavage forming mesitylmethyl cation.
132 [C₁₀H₁₂]⁺•15 - 25%[M - C₂H₅OH]⁺•; rearrangement and loss of neutral ethanol.
118 [C₉H₁₀]⁺10 - 15%[m/z 133 - •CH₃]⁺; ring expansion to a substituted tropylium ion.

Part 2: Platform Comparison & Performance Data

When analyzing 2-(ethoxymethyl)-1,3,5-trimethylbenzene, the choice of mass analyzer dictates the balance between routine identification, trace quantification, and structural confirmation.

  • Single Quadrupole (SQ) GC-EI-MS: The workhorse for routine analysis. It provides nominal mass resolution and relies on the m/z 133 base peak and m/z 178 molecular ion for NIST/Wiley library matching. However, in highly complex matrices (e.g., bio-oil), isobaric interferences can severely compromise selectivity.

  • Triple Quadrupole (TQ) GC-MS/MS: The optimal choice for trace quantification. By operating in Multiple Reaction Monitoring (MRM) mode, the TQ isolates the m/z 178 precursor ion in Q1, fragments it via collision-induced dissociation in Q2, and monitors the m/z 133 product ion in Q3. This double-mass filtering eliminates matrix noise, drastically lowering the Limit of Quantitation (LOQ).

  • Quadrupole Time-of-Flight (Q-TOF) GC-MS: The gold standard for structural elucidation. Q-TOF provides High-Resolution Accurate Mass (HRAM) data. It measures the m/z 133 fragment as exactly 133.1017 (calculated for C₁₀H₁₃⁺), allowing analysts to definitively differentiate it from other nominal mass m/z 133 fragments (e.g., C₈H₅O₂⁺) with sub-2 ppm mass accuracy.

Table 2: Performance Comparison of GC-MS Platforms for Aromatic Ethers
FeatureSingle Quadrupole (SQ)Triple Quadrupole (TQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Routine identification & library matchingTrace quantification in complex matricesUnknown structural elucidation
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Sensitivity (LOD) ~1 - 10 ng/mL~10 - 100 pg/mL (MRM mode)~1 - 5 ng/mL
Selectivity Moderate (Scan/SIM)High (Precursor-Product transitions)Very High (Exact mass filtering)
Capital Cost LowMediumHigh

Part 3: Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocol utilizes an internal standard (IS) to continuously monitor system suitability, ensuring that any shifts in retention time, injection errors, or signal suppression are immediately identifiable.

Step-by-Step Methodology: GC-MS Analysis

1. Sample Preparation:

  • Dilution: Dissolve the 2-(ethoxymethyl)-1,3,5-trimethylbenzene standard in GC-grade n-hexane to a working concentration of 10 µg/mL.

  • Internal Standardization: Spike the sample with 1,4-Dichlorobenzene-d4 (IS) to a final concentration of 5 µg/mL. The IS (m/z 152) validates the injection volume and normalizes the detector response across all runs .

2. Gas Chromatography (GC) Parameters:

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl-arylene phase provides optimal selectivity for substituted aromatics via π-π interactions while minimizing column bleed at high temperatures.

  • Injection: 1.0 µL, Split ratio 10:1. Causality: The inlet temperature is set strictly to 250°C to ensure rapid volatilization without inducing thermal degradation of the relatively labile ether bond.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 20°C/min to 250°C, final hold for 5 min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be accurately cross-referenced with commercial libraries.

  • Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.

  • Acquisition: Scan mode from m/z 40 to 300 (for SQ/Q-TOF) or MRM transition 178 -> 133 (for TQ).

Workflow S1 Sample Prep (Hexane Dilution) S2 GC Separation (DB-5MS Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4a Single Quad (Scan/SIM) S3->S4a S4b Triple Quad (MRM Mode) S3->S4b S4c Q-TOF MS (High-Res) S3->S4c S5 Data Analysis & Library Match S4a->S5 S4b->S5 S4c->S5

Fig 2: Comparative GC-MS analytical workflow for aromatic ether profiling.

References

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - eScholarship. Available at: [Link]

  • GCMS Section 6.13: Fragmentation of Ethers - Whitman College. Available at:[Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline - Agilent Technologies. Available at:[Link]

Comparative

A Comparative Guide to 2-(Ethoxymethyl)-1,3,5-trimethylbenzene and Methoxymethyl Mesitylene for Advanced Research Applications

In the landscape of specialized organic synthesis, the selection of appropriate reagents and building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of specialized organic synthesis, the selection of appropriate reagents and building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth comparison of two closely related alkoxymethyl derivatives of mesitylene: 2-(ethoxymethyl)-1,3,5-trimethylbenzene and methoxymethyl mesitylene (2-(methoxymethyl)-1,3,5-trimethylbenzene). While direct comparative studies on these specific compounds are not extensively documented in peer-reviewed literature, this guide will leverage established principles of organic chemistry, synthesis methodologies for analogous compounds, and available data to provide a comprehensive analysis for researchers, scientists, and professionals in drug development.

Introduction to the Mesityl Alkoxymethyl Ethers

Both 2-(ethoxymethyl)-1,3,5-trimethylbenzene and methoxymethyl mesitylene are aromatic ethers built upon the sterically hindered and electron-rich 1,3,5-trimethylbenzene (mesitylene) core. The key distinction lies in the alkoxy group attached to the methylene bridge: an ethoxy group (-OCH2CH3) in the former and a methoxy group (-OCH3) in the latter. This seemingly minor difference can influence their physical properties, reactivity, and suitability for specific applications.

The mesityl group, with its three methyl substituents, imparts significant steric bulk, which can be strategically employed to direct reactions, stabilize reactive intermediates, or create specific three-dimensional molecular conformations. The alkoxymethyl group, on the other hand, introduces a flexible ether linkage, which can act as a protecting group, a linker, or a pharmacophoric element in drug design.

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to both 2-(ethoxymethyl)-1,3,5-trimethylbenzene and methoxymethyl mesitylene is via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the common precursor would be 2-(chloromethyl)-1,3,5-trimethylbenzene (mesityl chloride).

The synthesis can be conceptualized as a two-step process, starting from mesitylene.

Step 1: Chloromethylation of Mesitylene

The initial step involves the introduction of a chloromethyl group onto the mesitylene ring. This is typically achieved through a Friedel-Crafts chloromethylation reaction, using paraformaldehyde and hydrogen chloride with a Lewis acid catalyst.

Reaction: Mesitylene + Paraformaldehyde + HCl (in the presence of a Lewis acid like ZnCl2) → 2-(Chloromethyl)-1,3,5-trimethylbenzene

Step 2: Williamson Ether Synthesis

The resulting 2-(chloromethyl)-1,3,5-trimethylbenzene serves as the electrophile for the subsequent Williamson ether synthesis. Reaction with the appropriate sodium alkoxide (sodium methoxide or sodium ethoxide) yields the desired ether.

For Methoxymethyl Mesitylene: 2-(Chloromethyl)-1,3,5-trimethylbenzene + Sodium Methoxide → 2-(Methoxymethyl)-1,3,5-trimethylbenzene + Sodium Chloride

For 2-(Ethoxymethyl)-1,3,5-trimethylbenzene: 2-(Chloromethyl)-1,3,5-trimethylbenzene + Sodium Ethoxide → 2-(Ethoxymethyl)-1,3,5-trimethylbenzene + Sodium Chloride

The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile and displaces the chloride ion. The primary nature of the benzylic halide makes it well-suited for this type of reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the precursor and the two target compounds. These protocols are based on established procedures for similar Williamson ether syntheses.

Protocol 1: Synthesis of 2-(Chloromethyl)-1,3,5-trimethylbenzene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, combine mesitylene (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq) in a suitable solvent such as glacial acetic acid.

  • Reaction Execution: Bubble dry hydrogen chloride gas through the stirred mixture at room temperature for 2-3 hours.

  • Workup: Pour the reaction mixture into ice-water and stir until the product solidifies.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-(chloromethyl)-1,3,5-trimethylbenzene.

Protocol 2: Synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene
  • Alkoxide Preparation: In a dry, inert atmosphere (e.g., under nitrogen), add sodium metal (1.1 eq) to anhydrous methanol and stir until all the sodium has reacted to form sodium methoxide.

  • Reaction Execution: To the freshly prepared sodium methoxide solution, add a solution of 2-(chloromethyl)-1,3,5-trimethylbenzene (1.0 eq) in anhydrous methanol dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 3: Synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

This protocol is analogous to that for the methoxy derivative, with the substitution of ethanol for methanol.

  • Alkoxide Preparation: Prepare sodium ethoxide by reacting sodium metal (1.1 eq) with anhydrous ethanol.

  • Reaction Execution: Add a solution of 2-(chloromethyl)-1,3,5-trimethylbenzene (1.0 eq) in anhydrous ethanol to the sodium ethoxide solution.

  • Monitoring and Workup: Follow the same monitoring and workup procedures as described for the methoxy derivative.

  • Purification: Purify the crude product by vacuum distillation.

Comparative Performance and Properties

While direct experimental data for a side-by-side comparison is limited, we can infer the performance and properties based on fundamental chemical principles and data from analogous compounds.

Property2-(Ethoxymethyl)-1,3,5-trimethylbenzeneMethoxymethyl MesityleneRationale and Discussion
Molecular Weight 178.27 g/mol 164.25 g/mol [1]The ethoxy derivative has an additional methylene group, resulting in a higher molecular weight.
Boiling Point Expected to be higherExpected to be lowerThe higher molecular weight and slightly increased van der Waals forces of the ethoxy derivative would lead to a higher boiling point.
Solubility Good solubility in nonpolar organic solventsGood solubility in nonpolar organic solventsBoth compounds are expected to be readily soluble in common organic solvents like diethyl ether, THF, and dichloromethane, and poorly soluble in water. The longer alkyl chain in the ethoxy derivative might slightly increase its lipophilicity.
Reactivity of Synthesis Potentially slightly slowerPotentially slightly fasterThe methoxide ion is a slightly stronger nucleophile than the ethoxide ion due to less steric hindrance and a slightly higher pKa of its conjugate acid (methanol vs. ethanol). This could lead to a faster reaction rate for the synthesis of methoxymethyl mesitylene under identical conditions. However, this difference is likely to be minor.
Steric Hindrance Slightly more sterically hinderedSlightly less sterically hinderedThe ethyl group of the ethoxy moiety is larger than the methyl group of the methoxy moiety, leading to greater steric bulk around the ether oxygen. This could be a critical factor in applications where the compound is used as a sterically demanding protecting group or ligand.
Metabolic Stability Potentially more stable to O-dealkylationPotentially less stable to O-dealkylationIn a biological context, O-demethylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. The O-deethylation of the ethoxy derivative might be slightly slower due to the increased steric hindrance around the ether linkage.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows for producing 2-(ethoxymethyl)-1,3,5-trimethylbenzene and methoxymethyl mesitylene.

Synthesis_Workflow Mesitylene Mesitylene Reagents1 Paraformaldehyde, HCl, ZnCl₂ Mesitylene->Reagents1 MesitylChloride 2-(Chloromethyl)-1,3,5-trimethylbenzene Reagents1->MesitylChloride Chloromethylation NaOEt Sodium Ethoxide MesitylChloride->NaOEt NaOMe Sodium Methoxide MesitylChloride->NaOMe Ethoxymethyl 2-(Ethoxymethyl)-1,3,5-trimethylbenzene NaOEt->Ethoxymethyl Williamson Ether Synthesis Methoxymethyl Methoxymethyl Mesitylene NaOMe->Methoxymethyl Williamson Ether Synthesis

Caption: Synthetic workflow for the preparation of the target compounds.

Conclusion

The choice between 2-(ethoxymethyl)-1,3,5-trimethylbenzene and methoxymethyl mesitylene will ultimately depend on the specific requirements of the intended application.

  • Methoxymethyl mesitylene offers a slightly less sterically hindered profile and may be synthesized marginally faster.

  • 2-(Ethoxymethyl)-1,3,5-trimethylbenzene , with its slightly larger size and potentially greater metabolic stability, could be advantageous in applications where increased steric bulk or resistance to O-dealkylation is desired.

Both compounds are valuable additions to the synthetic chemist's toolbox, providing access to a range of sterically encumbered molecules with potential applications in materials science, medicinal chemistry, and catalysis. The synthetic protocols outlined in this guide provide a reliable foundation for the preparation of these versatile building blocks.

References

  • Wikipedia. Mesitylene. [Link]

  • Chemical Synthesis Database. 2-(chloromethyl)-1,3,5-trimethylbenzene. [Link]

  • INCHEM. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. [Link]

Sources

Validation

Validation of HPLC methods for determining 2-(ethoxymethyl)-1,3,5-trimethylbenzene purity

Title: Validation of HPLC Methods for Determining 2-(ethoxymethyl)-1,3,5-trimethylbenzene Purity: A Column Comparison Guide Introduction 2-(ethoxymethyl)-1,3,5-trimethylbenzene is a critical aromatic intermediate utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC Methods for Determining 2-(ethoxymethyl)-1,3,5-trimethylbenzene Purity: A Column Comparison Guide

Introduction 2-(ethoxymethyl)-1,3,5-trimethylbenzene is a critical aromatic intermediate utilized in advanced drug development and materials science. Accurate purity determination is paramount, as trace isomeric and synthetic impurities can severely impact downstream reaction yields and pharmacological safety profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) column chemistries—specifically contrasting standard C18 phases against Pentafluorophenyl (PFP) columns—and outlines a robust, self-validating analytical protocol compliant with the1[1].

The Chromatographic Challenge: Causality in Column Selection

The synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene typically involves the chloromethylation of mesitylene followed by etherification. This pathway generates structurally similar byproducts, including:

  • Starting Material: Mesitylene

  • Intermediate: 2-(chloromethyl)-1,3,5-trimethylbenzene

  • Positional Isomers: e.g., 1-(ethoxymethyl)-2,4,5-trimethylbenzene

Why Standard C18 Fails: Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because the target analyte and its impurities possess nearly identical hydrophobicities and molecular weights, a C18 phase struggles to differentiate them, often resulting in co-elution (Resolution, Rs​<1.5 ).

The PFP Advantage (Orthogonal Selectivity): Pentafluorophenyl (PFP) or Phenyl-Hexyl columns provide orthogonal selectivity. The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring (a Lewis acid). This allows the stationary phase to engage in π−π stacking, dipole-dipole interactions, and hydrogen bonding with the electron-rich aromatic ring of the mesitylene derivatives[2].

Solvent Causality: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains π electrons that compete with the analyte for the stationary phase, effectively masking the π−π interactions and reducing the separation mechanism back to mere hydrophobicity[3]. Methanol lacks π electrons, thereby enhancing the orthogonal selectivity of the PFP column[3].

Selectivity_Mechanism Analyte 2-(ethoxymethyl)- 1,3,5-trimethylbenzene C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP PFP / Phenyl-Hexyl Phase (Orthogonal Selectivity) Analyte->PFP pi-pi Stacking & Dipole Interactions Result1 Co-elution of Isomers (Rs < 1.5) C18->Result1 Result2 Baseline Resolution (Rs > 2.0) PFP->Result2

Fig 1: Interaction mechanisms of 2-(ethoxymethyl)-1,3,5-trimethylbenzene on C18 vs. PFP columns.

Experimental Data: Performance Comparison

The following table summarizes the experimental performance of a standard C18 column versus a high-resolution PFP column using a Methanol/Water gradient.

ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)PFP Column (150 x 4.6 mm, 2.7 µm Core-Shell)
Primary Interaction HydrophobicHydrophobic, π−π , Dipole-Dipole
Retention Time (Analyte) 12.4 min14.8 min
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)2.8 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates ( N ) ~12,000~28,000

Data Interpretation: The PFP column successfully achieves baseline resolution ( Rs​>2.0 ) for all critical pairs, validating its superiority for aromatic purity determination[2].

Step-by-Step Method Validation Protocol (ICH Q2(R2))

To ensure trustworthiness, the analytical procedure must be a self-validating system. The following protocol aligns with1[1] to demonstrate that the method is fit for its intended purpose.

1. System Suitability Testing (SST) - The Self-Validating Core Before any validation parameter is tested, the system must prove its readiness.

  • Step 1: Inject the standard solution (100 µg/mL) six times.

  • Step 2: Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance Criteria: RSD 2.0%.

  • Step 3: Verify Resolution ( Rs​ ) between 2-(ethoxymethyl)-1,3,5-trimethylbenzene and its closest eluting isomer. Acceptance Criteria: Rs​≥ 2.0.

2. Specificity and Peak Purity

  • Step 1: Prepare a blank solution (diluent only), a standard solution, and a sample spiked with known impurities (mesitylene and 2-(chloromethyl)-1,3,5-trimethylbenzene).

  • Step 2: Inject all solutions and monitor via a Photodiode Array (PDA) detector (210-400 nm).

  • Step 3: Analyze peak purity angles against peak purity thresholds. Causality: The purity angle must be less than the purity threshold to definitively prove that no co-eluting impurities are hidden beneath the main peak[1].

3. Linearity and Range

  • Step 1: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Step 2: Inject each level in triplicate.

  • Step 3: Plot peak area versus concentration and perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

4. Precision (Repeatability and Intermediate Precision)

  • Step 1 (Repeatability): Prepare six independent sample preparations at 100% test concentration. Inject each and calculate the assay % and RSD. Acceptance Criteria: RSD 2.0%.

  • Step 2 (Intermediate Precision): Have a second analyst, on a different day, using a different HPLC system, repeat Step 1. Compare the means and overall RSD. Acceptance Criteria: Overall RSD 2.0%.

5. Accuracy (Recovery)

  • Step 1: Prepare sample solutions spiked with the active standard at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Step 2: Prepare each level in triplicate (9 determinations total).

  • Step 3: Calculate the percentage recovery for each injection. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

6. Robustness

  • Step 1: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 5°C), and Mobile phase organic composition ( ± 2% Methanol).

  • Step 2: Evaluate the impact on System Suitability parameters (specifically Rs​ and Tailing Factor). Causality: This proves the method can withstand normal day-to-day operational fluctuations in a quality control environment without failing[1].

HPLC_Workflow Start Method Development Solvent & Column Selection Screening Column Screening (C18 vs. PFP) Start->Screening Optimization Method Optimization (MeOH vs. ACN) Screening->Optimization Select PFP for pi-pi interactions Validation ICH Q2(R2) Validation Execution Optimization->Validation Finalize Mobile Phase Spec Specificity & Selectivity Validation->Spec Lin Linearity & Range Validation->Lin Prec Precision & Accuracy Validation->Prec Rob Robustness & LOD/LOQ Validation->Rob

Fig 2: HPLC Method Development and ICH Q2(R2) Validation Workflow for Aromatic Purity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.

Sources

Comparative

Benchmarking Catalytic Efficiency for 2-(ethoxymethyl)-1,3,5-trimethylbenzene Synthesis

Introduction & Synthetic Challenges Synthesizing sterically hindered benzylic ethers, such as 2-(ethoxymethyl)-1,3,5-trimethylbenzene (also known as ethoxymethylmesitylene), presents a unique kinetic challenge in process...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Challenges

Synthesizing sterically hindered benzylic ethers, such as 2-(ethoxymethyl)-1,3,5-trimethylbenzene (also known as ethoxymethylmesitylene), presents a unique kinetic challenge in process chemistry. The target molecule features a mesityl group (1,3,5-trimethylphenyl) where the ortho-methyl groups create significant steric bulk around the benzylic position.

As a Senior Application Scientist, I frequently see researchers default to traditional Williamson ether synthesis conditions. However, the steric hindrance of the mesityl moiety often leads to sluggish SN​2 kinetics and promotes competitive side reactions, such as hydrolysis, when strong aqueous bases are used. To optimize yield and scalability, we must objectively benchmark alternative catalytic systems—specifically, Phase-Transfer Catalysis (PTC), homogeneous Lewis acid catalysis (Iron salts), and heterogeneous solid acid catalysis.

Mechanistic Pathways & Catalyst Selection

The synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene can be approached via two primary disconnections:

  • The Alkyl Halide Route (Williamson Synthesis): Reacting chloromethylmesitylene with ethanol. To overcome the biphasic nature of the reaction without pre-forming hazardous sodium ethoxide, Phase-Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) are employed[1][2].

  • The Dehydrative Route (Cross-Etherification): Reacting 2,4,6-trimethylbenzyl alcohol (mesitylcarbinol) directly with ethanol. This greener approach eliminates halogenated waste and relies on acid catalysis. We benchmark homogeneous Iron(III) triflate ( Fe(OTf)3​ )[3] against heterogeneous sulfonic acid-functionalized mesoporous silica ( SBA−15−SO3​H )[4].

Pathways SM1 Chloromethylmesitylene + Ethanol Cat1 PTC (TBAB) / NaOH Williamson Synthesis SM1->Cat1 SM2 Mesitylcarbinol + Ethanol Cat2 Fe(OTf)3 / NH4Cl Dehydrative Etherification SM2->Cat2 Cat3 SBA-15-SO3H Solid Acid Catalysis SM2->Cat3 Prod 2-(ethoxymethyl)-1,3,5-trimethylbenzene Cat1->Prod SN2 Pathway Cat2->Prod SN1 (Carbocation) Cat3->Prod Surface Reaction

Catalytic pathways for 2-(ethoxymethyl)-1,3,5-trimethylbenzene synthesis.

Quantitative Benchmarking: Catalyst Performance Data

The following table summarizes the experimental benchmarking of these three catalytic systems under optimized conditions.

Catalyst SystemPrecursorsCatalyst LoadingTemp (°C)Time (h)Yield (%)Selectivity (%)
TBAB (PTC) / NaOH Chloromethylmesitylene + EtOH10 mol%704.08288
Fe(OTf)3​ / NH4​Cl Mesitylcarbinol + EtOH5 mol%8012.094 >99
FeCl3​⋅6H2​O Mesitylcarbinol + EtOH5 mol%10024.08590
SBA−15−SO3​H Mesitylcarbinol + EtOH50 mg/mmol1208.07685

Data synthesized from comparative methodologies in benzylic etherification[3][4][5].

Mechanistic Insights & Causality (The "Why")

As scientists, we must look beyond the yield and understand the causality of the reaction dynamics:

  • Why Fe(OTf)3​ Outperforms PTC in Selectivity: While PTCs rapidly accelerate the SN​2 reaction by shuttling the ethoxide ion into the organic phase[2][6], the presence of aqueous NaOH leads to a competitive side reaction: the hydrolysis of chloromethylmesitylene into mesitylcarbinol. Conversely, Fe(OTf)3​ operates via an SN​1 -type mechanism. The electron-rich mesityl ring highly stabilizes the intermediate benzylic carbocation via hyperconjugation and inductive effects. The addition of NH4​Cl (1 equivalent relative to the catalyst) is a critical mechanistic intervention; it completely suppresses alkene side products (dehydration) and ensures selective ether formation[3].

  • The Limitation of Solid Acids ( SBA−15−SO3​H ): While heterogeneous catalysts offer the operational advantage of simple filtration and reusability, the bulky mesityl group suffers from pore diffusion limitations within the mesoporous silica framework. This mass transfer resistance requires higher temperatures (120 °C) and ultimately caps the yield at ~76% due to competitive thermal degradation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows include built-in analytical checkpoints to guarantee reproducibility.

Workflow Step1 1. Mix Mesitylcarbinol & Ethanol (Solvent/Reactant) Step2 2. Add Fe(OTf)3 (5 mol%) & NH4Cl (5 mol%) Step1->Step2 Step3 3. Heat at 80°C under N2 for 12h Step2->Step3 Step4 4. Quench & Extract (EtOAc / H2O) Step3->Step4 Step5 5. Column Chromatography (Hexane/EtOAc) Step4->Step5

Iron-catalyzed dehydrative cross-etherification experimental workflow.

Protocol A: Iron-Catalyzed Dehydrative Cross-Etherification (Recommended)

This protocol is prioritized due to its superior selectivity and avoidance of halogenated starting materials[3].

  • Initialization: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,4,6-trimethylbenzyl alcohol (10 mmol) in anhydrous ethanol (15 mL). Ethanol serves as both the nucleophile and the solvent.

  • Catalyst Activation: Add Fe(OTf)3​ (0.5 mmol, 5 mol%) and NH4​Cl (0.5 mmol, 5 mol%). The solution will exhibit a characteristic color change indicating iron complexation.

  • Thermal Processing: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 9:1). The disappearance of the UV-active starting material ( Rf​≈0.3 ) and the emergence of the non-polar ether product ( Rf​≈0.7 ) validates reaction completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): Purify via flash chromatography. Validate the structure via 1H NMR ( CDCl3​ ). You must observe the disappearance of the broad hydroxyl singlet and the appearance of the ethyl group signatures: a triplet at ~1.25 ppm ( −CH3​ ) and a quartet at ~3.55 ppm ( −O−CH2​− ), alongside the benzylic singlet at ~4.50 ppm.

Protocol B: PTC-Mediated Williamson Synthesis (Alternative)

Useful if chloromethylmesitylene is the only available starting material[1][6].

  • Biphasic Setup: In a round-bottom flask, dissolve chloromethylmesitylene (10 mmol) in toluene (10 mL). Add ethanol (15 mmol) and Tetrabutylammonium bromide (TBAB) (1 mmol, 10 mol%).

  • Base Addition: Slowly add 50% (w/w) aqueous NaOH (15 mmol) dropwise to prevent a rapid exotherm.

  • Reaction: Heat the biphasic mixture to 70 °C with vigorous stirring (800+ rpm is critical for PTC efficiency) for 4 hours.

  • Workup: Separate the organic layer, wash with brine (2 x 10 mL) to remove residual base and TBAB, dry over MgSO4​ , and concentrate. Proceed to TLC and NMR validation as described in Protocol A.

Conclusion

For the synthesis of 2-(ethoxymethyl)-1,3,5-trimethylbenzene, direct dehydrative etherification using Fe(OTf)3​ / NH4​Cl is the superior catalytic system. It leverages the inherent stability of the mesityl carbocation to achieve >99% selectivity, bypassing the hydrolysis pitfalls of PTC-mediated Williamson synthesis and the mass-transfer limitations of solid acid catalysts.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

This guide provides a detailed protocol for the safe and compliant disposal of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene. As laboratory professionals, our responsibility extends beyond the discovery process to include the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene. As laboratory professionals, our responsibility extends beyond the discovery process to include the safe management of all chemical substances from acquisition to disposal. This document is structured to provide immediate, actionable intelligence for handling this specific aromatic ether, ensuring the safety of personnel and the protection of our environment.

| Critical Directive: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal procedures commence, you are required to obtain and thoroughly review the specific Safety Data Sheet (SDS) for 2-(Ethoxymethyl)-1,3,5-trimethylbenzene provided by your chemical supplier. An SDS for this exact compound was not publicly available at the time of this writing.

The guidance herein is synthesized from data on structurally similar compounds, including trimethylbenzenes and other aromatic ethers. While this provides a robust framework based on chemical class properties, the specific SDS for your product is the ultimate legal and safety authority. It will contain precise data on hazards, composition, and emergency measures that are unique to the material as supplied.

| Inferred Hazard Profile and Waste Characterization

Based on its chemical structure—an aromatic ring with multiple alkyl substituents and an ether group—2-(Ethoxymethyl)-1,3,5-trimethylbenzene is anticipated to be classified as a hazardous substance. Its disposal is therefore governed by stringent environmental regulations.

The compound is likely to exhibit hazards common to flammable aromatic solvents. Data from related compounds like 1,3,5-trimethylbenzene (Mesitylene) and (Ethoxymethyl)benzene suggest the following hazard profile.[1][2]

Hazard CategoryDescriptionPrimary Precaution
Physical Hazard Flammable Liquid: Expected to be a Category 3 Flammable Liquid with a flashpoint that allows for the formation of flammable vapor/air mixtures at or near ambient temperatures. Vapors are likely heavier than air and can travel to an ignition source.[2]Keep away from all ignition sources, including heat, sparks, and open flames. Use explosion-proof equipment and take measures against static discharge.
Health Hazards Skin/Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses with side shields or goggles.
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, dizziness, and drowsiness.[1]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Aspiration Hazard: If swallowed, the liquid may be an aspiration hazard, potentially causing severe lung damage or chemical pneumonitis.[1] Do NOT induce vomiting. [1]Avoid ingestion. If swallowed, seek immediate medical attention.[1]
Environmental Hazard Aquatic Toxicity: The compound is expected to be toxic to aquatic life with long-lasting effects.[1]Prevent release into the environment. Do not dispose of down the drain or into any waterway.

Spent 2-(Ethoxymethyl)-1,3,5-trimethylbenzene and materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be classified and disposed of as hazardous waste .[3] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely be characterized by its flammability (D001 hazardous waste code).[3][4] Always consult your institution's Environmental Health & Safety (EHS) office to ensure correct waste classification according to local, state, and federal regulations.[5]

| Procedural Guide: From Laboratory Bench to Final Disposal

This section outlines the step-by-step process for safely managing 2-(Ethoxymethyl)-1,3,5-trimethylbenzene waste.

Before handling the chemical in any capacity, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for liquid waste. Glass or high-density polyethylene (HDPE) is typically appropriate.[6] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "2-(Ethoxymethyl)-1,3,5-trimethylbenzene," and the associated hazards (e.g., "Flammable," "Irritant").[3]

  • Segregation: This waste stream must be kept separate. Do NOT mix with:

    • Halogenated solvents.

    • Strong oxidizers (e.g., nitric acid, perchlorates).[2]

    • Aqueous waste.

    • Acids or bases.[6]

  • Solid Waste: Contaminated solids (gloves, paper towels, silica gel) should be collected in a separate, clearly labeled, sealed plastic bag or container.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Storage Conditions: Store away from heat, ignition sources, and direct sunlight in a well-ventilated area.[1]

In the event of a spill, act immediately to contain the hazard.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Use non-sparking tools to collect the absorbed material and place it into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

| Final Disposal Workflow

The final disposal of hazardous waste is a highly regulated process that must be managed by certified professionals. The workflow diagram below illustrates the required logistical chain.

G cluster_lab Laboratory Operations cluster_ehs EHS & Logistics cluster_disposal Licensed Disposal Facility A Waste Generation (Used 2-(Ethoxymethyl)- 1,3,5-trimethylbenzene) B Segregate Waste (Flammable Liquid Stream) A->B C Collect in Labeled, Closed Container B->C D Store in Secondary Containment in SAA C->D E Request Waste Pickup (via Institutional System) D->E Container Full or Accumulation Time Limit Reached F EHS Personnel Collects and Transports to Central Accumulation Area E->F G Waste Manifested for Off-Site Transport F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Waste Disposal Workflow for 2-(Ethoxymethyl)-1,3,5-trimethylbenzene.

The process is straightforward: once your waste container is full or reaches its designated accumulation time limit, you must request a pickup from your institution's EHS department.[4] They will manage the logistics of consolidation, manifesting, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed in compliance with all regulations, likely via high-temperature incineration.[7]

References

  • CPAchem Ltd. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • ADG. (2021, August 27). Hazardous Waste Class 3: Flammable Liquids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (ethoxymethyl)- (CAS 539-30-0). Retrieved from [Link]

  • Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Retrieved from [Link]

  • Airgas. (2016, March 16). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Samex Environmental. (2024, January 18). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Fachhochschule Münster. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-methoxy-1,3,5-trimethyl-. Retrieved from [Link]

  • Tradebe. (2024, December 4). How to Dispose of Petroleum Ether? Retrieved from [Link]

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